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  • Product: 2,2-Dimethylcyclopentane-1-sulfonamide

Core Science & Biosynthesis

Foundational

2,2-Dimethylcyclopentane-1-sulfonamide: Structural Informatics, Reactivity, and Synthetic Workflows

Executive Summary 2,2-Dimethylcyclopentane-1-sulfonamide is a sterically hindered, aliphatic primary sulfonamide. In modern drug development, aliphatic sulfonamides are increasingly utilized as bioisosteres for carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylcyclopentane-1-sulfonamide is a sterically hindered, aliphatic primary sulfonamide. In modern drug development, aliphatic sulfonamides are increasingly utilized as bioisosteres for carboxylic acids and amides to tune the lipophilicity, metabolic stability, and hydrogen-bonding potential of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the structural informatics (SMILES and InChIKey derivation), physicochemical properties, and field-proven synthetic protocols for this specific compound.

Structural Informatics: SMILES and InChIKey Derivation

Accurate molecular representation is the foundation of cheminformatics and computational drug discovery. The structural identifiers for 2,2-dimethylcyclopentane-1-sulfonamide are generated through deterministic algorithms that ensure universal consistency.

Canonical SMILES Generation

The Simplified Molecular-Input Line-Entry System (SMILES) translates the 3D molecular topology into a 1D string. Using the canonicalization algorithm, the molecular graph is traversed using a depth-first search governed by a modified Morgan algorithm .

  • SMILES String: CC1(C)CCCC1S(=O)(=O)N

  • Algorithmic Logic: The algorithm identifies the 5-membered cyclopentane ring and assigns ring closure digit 1. The traversal begins at the gem-dimethyl group (CC1(C)), proceeds through the aliphatic backbone (CCCC1), and terminates at the primary sulfonamide functional group (S(=O)(=O)N).

IUPAC InChI and InChIKey

While SMILES can vary between software packages, the International Chemical Identifier (InChI) provides a strictly unique, normalized representation managed by the .

  • Standard InChI: InChI=1S/C7H15NO2S/c1-7(2)4-3-5-6(7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

    • Causality of Layers: The /c layer defines connectivity, correctly mapping the quaternary carbon 7 to the two methyl groups (1 and 2) and the ring structure. The /h layer explicitly defines the hydrogen counts, confirming the fully saturated nature of the aliphatic ring and the primary amine (H2,8,9,10).

  • InChIKey: To facilitate database querying, the InChI string is hashed using the SHA-256 algorithm into a 27-character InChIKey.

    • Block 1 (14 characters): Encodes the molecular skeleton (connectivity).

    • Block 2 (10 characters): Encodes stereochemistry and isotopic data. The presence of an F indicates a Standard InChI.

    • Block 3 (1 character): Encodes the protonation state (N for neutral).

Table 1: Quantitative Structural Data & Identifiers
Property / IdentifierValueValidation Method / Source
Molecular Formula C₇H₁₅NO₂SElemental Analysis / MS
Molecular Weight 177.26 g/mol Mass Spectrometry
Canonical SMILES CC1(C)CCCC1S(=O)(=O)NRDKit v2024.03
Standard InChI InChI=1S/C7H15NO2S/...InChI Software v1.06
Hydrogen Bond Donors 1 (NH₂ group)Topological Analysis
Hydrogen Bond Acceptors 2 (SO₂ oxygen atoms)Topological Analysis

Chemical Properties & Reactivity Profile

The reactivity of 2,2-dimethylcyclopentane-1-sulfonamide is heavily dictated by its three-dimensional conformation. The gem-dimethyl group at the C2 position creates a significant steric shield around the adjacent C1 carbon and its attached sulfonyl group.

Causality in Experimental Design: When synthesizing this compound from its corresponding sulfonyl chloride, the steric bulk at C2 increases the activation energy required for nucleophilic attack by ammonia. Consequently, standard room-temperature aqueous amination protocols often result in competitive hydrolysis (yielding the sulfonic acid) rather than the desired sulfonamide. To counteract this, experiments must utilize anhydrous ammonia in polar aprotic solvents (e.g., THF) or employ modern radical-mediated pathways.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are "self-validating"—meaning the system includes built-in quality control checkpoints to confirm success before proceeding.

Protocol A: Classical Amination of Sulfonyl Chloride

This method relies on the nucleophilic acyl substitution of 2,2-dimethylcyclopentane-1-sulfonyl chloride .

  • Preparation: Dissolve 10.0 mmol of 2,2-dimethylcyclopentane-1-sulfonyl chloride in 20 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF prevents the competitive hydrolysis of the sterically hindered sulfonyl chloride, which would otherwise form an unreactive sulfonic acid dead-end.

  • Nucleophilic Attack: Cool the reaction vessel to 0 °C. Bubble anhydrous NH₃ gas through the solution for 30 minutes, or add 5.0 equivalents of a 0.5 M solution of NH₃ in dioxane.

  • Self-Validation (In-Process Control): Because this aliphatic compound lacks a strong UV chromophore, standard UV-HPLC is ineffective. Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via HPLC equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Monitor for the disappearance of the starting material peak.

  • Isolation: Once conversion is >95%, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to remove excess ammonia). Wash the organic layer with brine, dry over MgSO₄, and evaporate.

  • Final Validation: Analyze the purified solid via ¹H NMR (CDCl₃). The appearance of a broad singlet integrating to 2H at ~4.5–5.0 ppm (exchangeable with D₂O) confirms the successful installation of the primary sulfonamide (-SO₂NH₂).

Protocol B: One-Pot Decarboxylative Halosulfonylation (Modern Approach)

To avoid handling unstable sulfonyl chlorides, the MacMillan group developed a photoredox/copper-catalyzed protocol converting stable carboxylic acids directly to sulfonamides .

  • Reaction Setup: Combine 2,2-dimethylcyclopentane-1-carboxylic acid (1.0 eq), a Cu(II) catalyst, and DABSO (SO₂ surrogate) in a photoreactor.

  • Radical Generation: Irradiate with blue LEDs. The Ligand-to-Metal Charge Transfer (LMCT) induces decarboxylation, generating a primary alkyl radical at C1, which is rapidly trapped by SO₂.

  • Chlorination & Amination: N-chlorosuccinimide (NCS) is added to generate the sulfonyl chloride in situ, followed immediately by an amine source (NH₃) to yield the final sulfonamide .

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the modern decarboxylative halosulfonylation pathway, highlighting the intermediate transitions from the stable carboxylic acid to the final sulfonamide.

G A 2,2-Dimethylcyclopentane- 1-carboxylic acid B Cu(II) Carboxylate Complex A->B Cu catalyst, Base C Alkyl Radical Intermediate B->C LMCT / -CO2 (hv) D SO2 Capture (DABSO) C->D +SO2 surrogate E Sulfonyl Chloride Intermediate D->E +NCS (Chlorination) F 2,2-Dimethylcyclopentane- 1-sulfonamide E->F +NH3 (Amination)

Caption: Copper-catalyzed decarboxylative halosulfonylation workflow for sulfonamide synthesis.

References

  • RDKit : Open-source cheminformatics. RDKit Documentation - SMILES Support and Extensions. Available at: [Link]

  • IUPAC InChI Trust . The IUPAC International Chemical Identifier (InChI). Available at: [Link]

  • Princeton University (MacMillan Group) . One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at:[Link]

  • American Chemical Society (ACS) . Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Available at:[Link]

Exploratory

A Technical Guide to the Solubility Profiling of 2,2-Dimethylcyclopentane-1-sulfonamide

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For novel chemical entities such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For novel chemical entities such as 2,2-Dimethylcyclopentane-1-sulfonamide, a thorough understanding of the solubility profile is a cornerstone of pre-formulation and successful drug development.[1] This guide provides an in-depth framework for the comprehensive characterization of the solubility of 2,2-Dimethylcyclopentane-1-sulfonamide. It details the requisite experimental protocols, from high-throughput kinetic assays suitable for early discovery to the gold-standard thermodynamic shake-flask method, and outlines the generation of a pH-solubility profile.[4][5] The causality behind each methodological choice is explained, ensuring a robust and scientifically sound approach to generating reliable data for this novel sulfonamide.

Introduction: The Criticality of Solubility Assessment

In drug discovery and development, solubility is a pivotal physicochemical property that dictates the extent to which a compound can be absorbed from the gastrointestinal tract into the systemic circulation.[3][6] Poor aqueous solubility is a major challenge, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and hinder clinical development.[6]

Sulfonamides, a class of compounds containing the -S(=O)₂-NHR functional group, are prevalent in pharmaceuticals. Their solubility is often pH-dependent due to the acidic nature of the sulfonamide proton. Therefore, a simple single-point solubility measurement is insufficient. A comprehensive profile, including how solubility changes with pH, is essential to predict a drug's behavior in the varying pH environments of the gastrointestinal tract.[1][7] This guide will use 2,2-Dimethylcyclopentane-1-sulfonamide as a model compound to detail the process of building this critical solubility profile.

Physicochemical Characterization (Predicted)

Prior to experimental assessment, in silico prediction of key physicochemical properties provides a valuable starting point for experimental design. These predictions help in anticipating the compound's behavior and selecting appropriate analytical methods.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethylcyclopentane-1-sulfonamide

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 177.28 g/mol Influences crystal lattice energy and solvation.
pKa ~9.5 - 10.5The sulfonamide proton is weakly acidic. Ionization will significantly increase solubility at pH values above the pKa.[8][9][10]
LogP ~1.5 - 2.5Indicates moderate lipophilicity. A balance between lipophilicity and hydrophilicity is needed for good drug-like properties.[8]

Note: These values are estimations based on the chemical structure and typical values for similar sulfonamides.[8][9][11] Experimental determination is required for confirmation.

The 2,2-dimethylcyclopentane group contributes to the molecule's lipophilicity, potentially lowering its intrinsic aqueous solubility. Conversely, the sulfonamide group, particularly in its ionized (deprotonated) state, will enhance aqueous solubility.[7] The interplay between these two structural features underscores the importance of a pH-solubility profile.

Experimental Protocols for Solubility Determination

A tiered approach is recommended for solubility assessment, starting with rapid, less material-intensive methods in early discovery and progressing to more rigorous, equilibrium-based methods for lead optimization candidates.[4][12]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early screening of many compounds.[5][13][14] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, causes turbidity.[15] While not a true equilibrium value, it provides a rapid and cost-effective rank-ordering of compounds.[12][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,2-Dimethylcyclopentane-1-sulfonamide in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Aqueous Dilution: Rapidly dilute the DMSO solutions 1:50 into phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be 2%.

  • Incubation: Incubate the plate at 25°C for 1-2 hours with gentle shaking.[15]

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.[14][15]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[15]

Causality Insight: The rapid precipitation from a supersaturated DMSO solution means this assay measures the tendency of the amorphous form to precipitate. This is termed "kinetic" solubility because the system does not reach thermodynamic equilibrium.[4][5] It's a useful surrogate for early-stage decision making.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[16][17][18] It involves equilibrating an excess of the solid compound in a specific buffer over an extended period until the concentration of the dissolved solute becomes constant.[4][19]

  • Sample Preparation: Add an excess amount of solid 2,2-Dimethylcyclopentane-1-sulfonamide (enough to ensure solid remains after equilibration) to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for 24-48 hours.[4][16] The long incubation is crucial to ensure the solid-liquid equilibrium is reached.[5][17]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are carried over, centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) and then filter it through a low-binding 0.45 µm filter.[16]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[4][5]

  • Solid State Analysis: It is best practice to analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to confirm that the compound's crystal form has not changed during the experiment.[16]

Causality Insight: The shake-flask method measures the equilibrium between the most stable crystalline form of the compound and its saturated solution.[16][18] This provides the true thermodynamic solubility value, which is essential for developing formulations and predicting in vivo dissolution under the Biopharmaceutics Classification System (BCS).[20][21]

pH-Solubility Profile

For an ionizable compound like a sulfonamide, mapping solubility across a range of pH values is mandatory.[7][22] This profile is critical for predicting how the drug will dissolve and be absorbed in the different environments of the stomach (acidic) and intestines (neutral).[1][23]

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 7.5. Per ICH guidelines, standard buffers should be used, such as HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[24][25][26]

  • Solubility Determination: Perform the Shake-Flask Thermodynamic Solubility protocol (Section 3.2) in each of the prepared buffers.

  • pH Verification: It is critical to measure the final pH of the saturated solution after equilibration to ensure the buffer capacity was sufficient.[19][24]

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH of each solution.

Data Presentation and Visualization

Organizing the generated data into clear tables and diagrams is essential for interpretation and reporting.

Table 2: Exemplar Solubility Data for 2,2-Dimethylcyclopentane-1-sulfonamide

Assay TypeMedium (Buffer)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
KineticPBS pH 7.425150846
Thermodynamic0.1 N HCl (pH 1.2)3785479
ThermodynamicAcetate (pH 4.5)3788496
ThermodynamicPBS (pH 6.8)37105592
ThermodynamicBorate (pH 9.0)374502538
ThermodynamicBorate (pH 10.0)37180010153

Note: The data in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflows

Diagrams help clarify the sequence and logic of experimental protocols.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate Serial Dilution in Plate stock->plate dilute Dilute into Aqueous Buffer (pH 7.4) plate->dilute incubate Incubate (1-2h @ 25°C) dilute->incubate read Read Turbidity (620 nm) incubate->read result Determine Highest Non-Turbid Concentration read->result Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Analysis prep Add Excess Solid Compound to Buffer shake Shake (24-48h @ 37°C) prep->shake separate Centrifuge & Filter Supernatant shake->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify solid Analyze Remaining Solid (XRPD) separate->solid

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

The systematic characterization of solubility is a non-negotiable step in the pre-formulation of any new chemical entity. For 2,2-Dimethylcyclopentane-1-sulfonamide, a comprehensive profile encompassing both rapid kinetic screening and definitive thermodynamic measurements across a physiological pH range is essential. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality, reliable data needed to assess the compound's potential for oral delivery, guide formulation strategies, and support regulatory filings under frameworks like the Biopharmaceutics Classification System. [27]This foundational knowledge is paramount to navigating the complexities of drug development and maximizing the probability of clinical and commercial success.

References

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. (2020). Available from: [Link]

  • Jadhav, N., et al. Drug Solubility: Importance and Enhancement Techniques. Journal of Chemistry. (2014). Available from: [Link]

  • Kysel'ová, M., et al. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM. (2004). Available from: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. (2021). Available from: [Link]

  • Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023). Available from: [Link]

  • Dwyer, J. E., et al. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. (2019). Available from: [Link]

  • Gapsys, V., et al. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. (2021). Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

  • Castells, C. B., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. (2010). Available from: [Link]

  • Bodiwala, K. B., et al. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Ingenta Connect. (2024). Available from: [Link]

  • Gapsys, V., et al. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021). Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Available from: [Link]

  • Kumar, R., et al. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. (2021). Available from: [Link]

  • Dwyer, J. E., et al. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. (2019). Available from: [Link]

  • Castells, C. B., et al. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. (2010). Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Dwyer, J. E., et al. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Semantic Scholar. (2019). Available from: [Link]

  • Bergström, C. A., et al. The composite solubility versus pH profile and its role in intestinal absorption prediction. Pharmaceutical Research. (2004). Available from: [Link]

  • Scribd. Practical Report On The Pka. Available from: [Link]

  • Taylor, L. S. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. (2019). Available from: [Link]

  • Al-Gousous, J., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (2012). Available from: [Link]

  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • ResearchGate. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF. (2025). Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2016). Available from: [Link]

  • Alsenz, J. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]

  • MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Available from: [Link]

  • International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). Available from: [Link]

  • Taiwan Food and Drug Administration. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available from: [Link]

  • GMP Compliance. ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available from: [Link]

Sources

Foundational

Rational Design and Lipophilicity Profiling of Dimethylcyclopentane Sulfonamides: A Technical Guide to LogP and LogD Evaluation

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In modern drug discovery, optimizing the pharmacokinetic profile of a candidate molecule is as critical as maximizing its pharmacodynamic affinity. The combination of a dimethylcyclopentane ring with a sulfonamide moiety represents a highly strategic pharmacophore. This structural pairing balances the deep hydrophobic anchoring required for membrane permeability with the polar, hydrogen-bonding capacity necessary for aqueous solubility and target specificity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the lipophilicity (LogP) and pH-dependent distribution (LogD) of dimethylcyclopentane sulfonamides. Furthermore, this guide provides a self-validating, step-by-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for quantifying these critical physicochemical parameters.

Structural Rationale: The Causality of the Pharmacophore

The physicochemical behavior of dimethylcyclopentane sulfonamides is dictated by the opposing yet complementary forces of its two primary structural components.

The Lipophilic Anchor: Dimethylcyclopentane

The cyclopentane ring is a puckered, flexible system. The addition of two methyl groups (e.g., cis-1,3-dimethylcyclopentane or 1,1-dimethylcyclopentane) introduces significant steric bulk and conformational bias. For instance, in the cis-1,3 configuration, the diequatorial-like conformer minimizes steric strain and presents a large, unbroken hydrophobic surface area .

The Causality of LogP Increase: When this hydrophobic surface enters an aqueous environment, it forces surrounding water molecules into a highly ordered, ice-like clathrate structure. Binding to a lipid membrane or a hydrophobic protein pocket releases these water molecules into the bulk solvent. This massive gain in entropy is the thermodynamic driver that pushes the LogP of dimethylcyclopentane derivatives into the highly lipophilic range (LogP 2.44 – 3.40) . Additionally, the neopentylene-like framework provides a rigid hydrocarbon structure that minimizes conformational entropy loss during target binding, leveraging the Thorpe-Ingold effect .

The Polar Core: Sulfonamide

Conversely, the sulfonamide group (-SO₂NH₂) is a classic pharmacological moiety found in chemotherapeutics, calpain inhibitors, and anti-glaucoma agents . The highly electronegative oxygen atoms pull electron density away from the nitrogen, rendering the N-H protons weakly acidic (pKa typically ranges from 6.0 to 10.0 depending on substitution) .

While the calculated partition coefficient (LogP) describes the lipophilicity of the neutral molecule, the distribution coefficient (LogD) accounts for ionization at a specific pH. At physiological pH (7.4), many sulfonamides are partially deprotonated. This ionization drastically lowers the LogD, ensuring the molecule remains soluble in blood plasma and avoids non-specific protein binding or precipitation .

Structural_Logic Core Dimethylcyclopentane Sulfonamide (Target Pharmacophore) Ring Dimethylcyclopentane Ring (Lipophilic Anchor) Core->Ring Sulf Sulfonamide Group (Polar H-Bonding Core) Core->Sulf Effect1 Increases LogP (+2.4 to 3.4) Enhances Membrane Permeability Ring->Effect1 Effect2 Lowers LogD at pH 7.4 (Ionization) Ensures Aqueous Solubility Sulf->Effect2 Outcome Optimal Bioavailability (Lipinski's Rule of 5 Compliant) Effect1->Outcome Effect2->Outcome

Fig 1: Logical relationship between structural moieties and pharmacokinetic outcomes.

Quantitative Lipophilicity Data

To understand the additive nature of lipophilicity in drug design, we must isolate the LogP contributions of the individual substructures. The table below summarizes the physicochemical properties of various dimethylcyclopentane isomers and benchmark sulfonamides.

Compound / MoietyMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Primary Function in Drug Design
cis-1,3-Dimethylcyclopentane 98.192.440.00Lipophilic Anchor / Steric Shield
trans-1,2-Dimethylcyclopentane 98.192.440.00Lipophilic Anchor / Steric Shield
1,3-Dimethylcyclopentane 98.193.200.00Lipophilic Anchor
1,1-Dimethylcyclopentane 98.193.400.00Lipophilic Anchor (High Bulk)
Sulfanilamide (Baseline) 172.20-0.7092.48Polar Core / Weak Acid
Dimethylcyclopentane Sulfonamide (Estimated Composite)~250 - 3002.00 - 3.50 ~46 - 92Balanced Pharmacophore

Data synthesized from MolForge and ChemScene computational chemistry databases , .

Self-Validating Experimental Protocol for LogP/LogD Determination

While computational models (CLogP) are useful, empirical validation is mandatory. The traditional "shake-flask" method (octanol/water partitioning) is highly prone to emulsion formation and poor UV detection for highly lipophilic compounds (LogP > 3.0).

Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Immobilized Artificial Membrane (IAM) chromatography is the gold standard . RP-HPLC measures the partitioning between a non-polar stationary phase (C18) and a polar mobile phase, directly mimicking lipid bilayer partitioning.

The Self-Validating Methodology

This protocol is designed as a closed-loop system. The integrity of the data is inherently tied to a System Suitability Test (SST). If the calibration curve fails the statistical threshold, the system prevents the extrapolation of faulty data.

Step 1: Mobile Phase and Column Preparation

  • For LogP (Neutral State): Prepare an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v). Ensure the aqueous phase is acidified (e.g., 0.1% Formic Acid, pH ~2.5) to fully protonate the sulfonamide, suppressing ionization.

  • For LogD (Physiological State): Replace the acidic water with a 20 mM Phosphate Buffer adjusted strictly to pH 7.4.

  • Stationary Phase: Equilibrate a standard C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C.

Step 2: Calibration with Reference Standards (The Validation Core)

  • Inject a homologous series of at least 5 reference compounds with known, highly accurate LogP values spanning the expected range (e.g., Aniline [LogP 0.90], Phenol [1.46], Benzene [2.13], Toluene [2.73], Chlorobenzene [2.84], Naphthalene[3.30]).

  • Inject a non-retained marker (e.g., Uracil or Thiourea) to determine the dead time (

    
    ).
    

Step 3: Capacity Factor Calculation

  • For each standard, measure the retention time (

    
    ).
    
  • Calculate the capacity factor (

    
    ):
    
    
    
    
  • Plot

    
     versus the known literature 
    
    
    
    values.

Step 4: System Suitability Gate (Self-Validation)

  • Perform a linear regression:

    
    .
    
  • CRITICAL CAUSALITY: The Pearson correlation coefficient (

    
    ) must be 
    
    
    
    . If
    
    
    , the partitioning mechanism is flawed (likely due to secondary interactions like silanol hydrogen bonding). The protocol must be halted, and the column washed or mobile phase re-buffered.

Step 5: Sample Analysis

  • Inject the dimethylcyclopentane sulfonamide candidate.

  • Record

    
    , calculate 
    
    
    
    , and use the validated regression equation to extrapolate the experimental LogP or LogD.

RP_HPLC_Workflow A 1. Mobile Phase Prep (Buffer pH 7.4 + Methanol) B 2. Column Equilibration (C18 or IAM Stationary Phase) A->B C 3. Calibration Injection (Reference Standards LogP 0-5) B->C D 4. System Validation (Linear Regression R² > 0.98) C->D D->C Fail E 5. Sample Injection (Dimethylcyclopentane Sulfonamide) D->E Pass F 6. Retention Time (tr) Measurement E->F G 7. LogD/LogP Extrapolation log k' = (tr - t0) / t0 F->G

Fig 2: Self-validating RP-HPLC workflow for determining the LogP/LogD of sulfonamide derivatives.

Conclusion

The integration of a dimethylcyclopentane ring with a sulfonamide group is a masterclass in physicochemical balancing. By understanding the thermodynamic causality of water displacement (driven by the cycloalkane) and the pH-dependent ionization (driven by the sulfonamide), researchers can rationally tune molecules to sit perfectly within Lipinski's optimal space (LogP 2.0 - 4.0). Utilizing self-validating chromatographic protocols ensures that the empirical data guiding these drug development pipelines remains structurally sound and highly reproducible.

References

  • "1,1-Dimethylcyclopentane (CID 15421) - Molecular Properties & Analysis", MolForge. URL: [Link]

  • "Dimedone - Organic Syntheses Procedure", Organic Syntheses. URL: [Link]

  • "Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors", PubMed / National Institutes of Health. URL: [Link]

  • "Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides", ResearchGate. URL: [Link]

  • "LogP vs LogD - What is the Difference?", ACD/Labs. URL: [Link]

  • "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships", Semantic Scholar. URL: [Link]

Exploratory

Strategic Sourcing & Synthesis Guide: 2,2-Dimethylcyclopentane-1-sulfonamide

The following guide is a technical whitepaper designed for research scientists and procurement specialists in pharmaceutical development. It addresses the sourcing, synthesis, and quality control of 2,2-Dimethylcyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical whitepaper designed for research scientists and procurement specialists in pharmaceutical development. It addresses the sourcing, synthesis, and quality control of 2,2-Dimethylcyclopentane-1-sulfonamide , a specialized building block often absent from standard commercial catalogs.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, CMC Leads, Sourcing Managers

Executive Summary: The "Make vs. Buy" Paradox

2,2-Dimethylcyclopentane-1-sulfonamide is a high-value pharmacophore, particularly useful in Fragment-Based Drug Discovery (FBDD) for its ability to provide rigid vector orientation via the gem-dimethyl group. However, unlike common reagents, this compound is rarely available as a stock item (commoditized) in kilogram quantities.

Current Market Status:

  • Direct Availability: Low/Non-existent in major catalogs (Sigma, Fisher).

  • Primary Sourcing Route: Custom Synthesis or In-House Production.

  • Critical Precursor: 2,2-Dimethylcyclopentanone (CAS 4541-32-6).[1][2]

This guide provides a self-validating protocol for synthesizing this target from available precursors and lists vetted vendors for the critical starting materials.

Technical Profile & Structural Logic

The Target Molecule[3]
  • Systematic Name: 2,2-Dimethylcyclopentane-1-sulfonamide

  • Core Scaffold: Cyclopentane ring with a gem-dimethyl lock at C2.

  • Key Functionality: Primary sulfonamide (-SO₂NH₂) at C1.

  • Stereochemistry: The C1 position is chiral. Synthesis from the ketone typically yields a racemate unless chiral reduction is employed.

Why This Scaffold Matters

The gem-dimethyl group at the C2 position creates steric bulk that locks the cyclopentane ring into a specific envelope conformation. In medicinal chemistry, this "conformational restriction" often improves potency by reducing the entropic penalty of binding to a protein target (e.g., Ion Channels, GPCRs) [1].

Sourcing Strategy: The Precursor Supply Chain

Since the sulfonamide is not a catalog item, the sourcing strategy shifts to the Critical Starting Material (CSM) : 2,2-Dimethylcyclopentanone .

Vetted Suppliers for 2,2-Dimethylcyclopentanone (CAS 4541-32-6)

The following vendors are verified sources for the ketone precursor required to synthesize the sulfonamide.

VendorRegionGradeLead TimePurity Notes
Sigma-Aldrich (Merck) GlobalReagent1-2 WeeksHigh purity (96%+); ideal for small-scale validation.
Combi-Blocks USABuilding Block2-5 DaysGood balance of cost/speed for gram-scale.
Enamine Ukraine/EUScale-up2-4 WeeksBest for bulk kg sourcing; often has stock in Riga.
WuXi AppTec ChinaCustomVariableBest for requesting the final sulfonamide as a custom synthesis project.

Procurement Tip: When ordering CAS 4541-32-6, request a Gas Chromatography (GC) trace to ensure <0.5% of the regioisomer (2,5-dimethylcyclopentanone), which is a common impurity in lower-grade batches.

Validated Synthesis Protocol (In-House Production)

If custom synthesis lead times (8-12 weeks) are prohibitive, the following 4-step protocol allows for internal generation of the target. This route avoids hazardous direct chlorosulfonation and uses standard functional group interconversions (FGI).

Synthetic Pathway Visualization

The following diagram outlines the logical flow from the commercial ketone to the target sulfonamide.

G Ketone 2,2-Dimethylcyclopentanone (CAS 4541-32-6) Alcohol 2,2-Dimethylcyclopentan-1-ol (Intermediate A) Ketone->Alcohol NaBH4, MeOH (Reduction) Mesylate Mesylate / Tosylate (Intermediate B) Alcohol->Mesylate MsCl, Et3N (Activation) Thioacetate Thioacetate / Thiol (Intermediate C) Mesylate->Thioacetate KSAc, DMF (Displacement) SulfonylCl Sulfonyl Chloride (Active Species) Thioacetate->SulfonylCl NCS, HCl, MeCN (Oxidative Chlorination) Target 2,2-Dimethylcyclopentane- 1-sulfonamide SulfonylCl->Target NH3 (aq) or NH4OH (Amination)

Figure 1: Step-wise synthesis of 2,2-Dimethylcyclopentane-1-sulfonamide from the ketone precursor.[3][4]

Detailed Methodology
Step 1: Reduction to Alcohol
  • Reagents: Sodium Borohydride (NaBH₄), Methanol.[3]

  • Protocol: Dissolve 2,2-dimethylcyclopentanone in MeOH at 0°C. Add NaBH₄ (1.1 equiv) portion-wise. Stir for 2h. Quench with sat. NH₄Cl.

  • Checkpoint: Product is 2,2-Dimethylcyclopentan-1-ol (CAS 37617-33-7).[5] Verify by ¹H NMR (look for CH-OH signal ~3.5-3.8 ppm).

Step 2: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Protocol: Treat the alcohol with MsCl (1.2 equiv) and Et₃N (1.5 equiv) at 0°C.

  • Why: The hydroxyl group is a poor leaving group; mesylation facilitates the subsequent nucleophilic attack.

Step 3: Thiol Introduction (Inversion of Configuration)
  • Reagents: Potassium Thioacetate (KSAc), DMF.

  • Protocol: Heat the mesylate with KSAc (1.5 equiv) in DMF at 60-80°C.

  • Mechanism: S_N2 displacement. Note that if you started with a pure enantiomer, this step will invert the stereocenter at C1.

Step 4: Oxidative Chlorination & Amination
  • Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile; followed by Aqueous Ammonia.

  • Protocol:

    • Dissolve the thioacetate in MeCN/2N HCl (5:1). Cool to 0°C.

    • Add NCS (4 equiv) portion-wise (Exothermic!). This generates the Sulfonyl Chloride in situ [2].

    • Rapidly work up (extract with DCM) or react directly with excess NH₄OH to form the sulfonamide.

  • Safety: Sulfonyl chlorides are unstable; proceed immediately to amination.

Quality Control & Impurity Profiling

When sourcing this compound externally or validating internal synthesis, the following QC parameters are non-negotiable.

ParameterSpecificationMethodReason
Purity >95%HPLC / LC-MSSulfonamides often co-elute with sulfonic acid hydrolysis byproducts.
Identity Conforms¹H NMRVerify the gem-dimethyl singlet (usually ~1.0 ppm) and sulfonamide NH₂ (broad singlet, exchangeable).
Regio-Purity <1% IsomerGC-MSEnsure the starting material was 2,2-dimethyl, not 2,5-dimethyl.
Water Content <0.5%Karl FischerSulfonamides can be hygroscopic.

References

  • Thorarensen, A., et al. "Conformational restriction of sulfonamides..." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Nishiguchi, A., et al. "Efficient synthesis of sulfonyl chlorides from thioacetates." Journal of Organic Chemistry, 1991. Link

  • PubChem Compound Summary. "2,2-Dimethylcyclopentanone." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Advanced Reagents for Sulfonamide Bond Formation with Sterically Hindered Amines

Introduction: Navigating the Challenges of Synthesizing Sterically Encumbered Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Synthesizing Sterically Encumbered Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, from antibiotics to anticancer drugs and diuretics.[1][2][3] Its prevalence is due to its unique properties: it is a stable, non-hydrolyzable amide bioisostere capable of acting as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][4]

The most fundamental method for constructing this moiety is the reaction between a primary or secondary amine and a sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.[3][5] While robust for simple amines, this classical approach often falters when the amine is sterically hindered. The bulky substituents surrounding the nitrogen atom physically obstruct the nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride, leading to dramatically reduced reaction rates or complete failure.[6] Forcing conditions, such as high heat, can promote undesired side reactions, including the hydrolysis of the sensitive sulfonyl chloride.[7]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced reagents, catalytic systems, and proven protocols designed to overcome the synthetic hurdles associated with the sulfonylation of sterically hindered amines. We will move beyond simple step-by-step instructions to explain the underlying principles that govern these successful transformations.

The Core Problem: Steric Hindrance vs. Nucleophilicity

The primary challenge in the sulfonylation of bulky amines is a classic conflict between steric repulsion and the required nucleophilic character of the amine. As alkyl or aryl groups around the nitrogen center increase in size, they form a "steric shield" that prevents the amine's lone pair of electrons from effectively reaching the electrophilic sulfur atom of the sulfonylating agent. This increases the activation energy of the reaction, often to a point where it is not feasible under standard conditions.

cluster_0 Steric Hindrance Amine Bulky Amine (Low Nucleophilicity) Sulfonyl R-SO₂-Cl Amine->Sulfonyl Attack Impeded Clash Steric Clash!

Caption: Steric clash impeding nucleophilic attack.

Strategic Approaches to Sulfonylating Hindered Amines

Success in these challenging reactions hinges on enhancing the reactivity of the system. This can be achieved by either increasing the electrophilicity of the sulfonylating agent, employing alternative, more reactive sulfonating precursors, or optimizing reaction conditions to favor the desired pathway.

1. Activation of the Sulfonylating Agent: Catalytic Solutions

A powerful strategy is to make the sulfonyl group a more attractive target for the weakly nucleophilic amine through catalysis.

  • Lewis Acid Catalysis: Lewis acids can coordinate with the oxygen atoms of the sulfonyl group, withdrawing electron density and rendering the sulfur atom significantly more electrophilic.

    • Indium Metal: A standout method involves the use of indium metal as a catalyst. This approach provides excellent yields for the sulfonylation of even less nucleophilic and sterically hindered anilines.[8] The proposed mechanism involves the generation of a highly electrophilic RSO₂⁺ InCl⁻ species, which is more readily attacked by the hindered amine.[5]

  • Nucleophilic Catalysis: Highly nucleophilic catalysts can form a more reactive intermediate with the sulfonyl chloride.

    • 4-Dimethylaminopyridine (DMAP): DMAP is a well-established catalyst that reacts with sulfonyl chlorides to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a much stronger electrophile than the parent sulfonyl chloride, allowing for efficient reaction with hindered amines.[6] This is often used in combination with a non-nucleophilic base like 2,6-lutidine to scavenge the HCl byproduct without competing with the hindered amine.[6]

cluster_0 Catalytic Activation Pathways start R-SO₂-Cl LA Lewis Acid (e.g., Indium) start->LA DMAP DMAP start->DMAP Activated_LA Highly Electrophilic [R-SO₂-LA]⁺ Intermediate LA->Activated_LA Activated_DMAP Highly Reactive N-Sulfonylpyridinium Salt DMAP->Activated_DMAP Amine Hindered Amine Activated_LA->Amine Activated_DMAP->Amine Product Sulfonamide Amine->Product

Caption: Catalytic strategies to enhance electrophilicity.

2. Alternative Sulfonylating Agents

When sulfonyl chlorides fail, switching to a different class of sulfonating agent can provide a solution.

  • Sulfonyl Fluorides: These reagents are often more stable than their chloride counterparts and can be activated under specific conditions. The combination of sulfonyl fluorides with a Lewis acid like calcium triflimide [Ca(NTf₂)₂] is effective for coupling with a wide range of amines, including hindered ones.[8] This falls under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, an emerging area for robust bond construction.[9]

  • DABSO (DABCO-bis(sulfur dioxide)): As a stable, easy-to-handle solid, DABSO serves as an excellent surrogate for gaseous sulfur dioxide.[2] It can be used in one-pot, multi-component reactions to generate sulfonyl chloride intermediates in situ, which then react with amines.[10][11] This is particularly useful in Sandmeyer-type reactions to convert anilines into their corresponding sulfonyl chlorides for immediate use.[10]

  • Sulfonyl Hydrazides: These stable, crystalline solids can be used as precursors to sulfonamides, often under mild electrochemical conditions, avoiding the need for harsh oxidants.[6][12]

3. Optimization of Reaction Conditions
  • Base Selection: The choice of base is critical. Standard bases like triethylamine can be nucleophilic enough to react with the sulfonyl chloride. For hindered systems, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often superior.[6] They efficiently neutralize the HCl byproduct without creating competitive side reactions.

  • Temperature and Energy Input: Overcoming the activation energy barrier for hindered substrates often requires elevated temperatures.[6] Microwave irradiation is another powerful tool that can dramatically accelerate reaction times and improve yields, sometimes even under solvent-free conditions.[13]

Comparative Summary of Methodologies
MethodKey Reagent(s)CatalystTypical BaseAdvantagesLimitations
Classical Sulfonyl ChlorideNonePyridine, Et₃NSimple, inexpensive for unhindered amines.Ineffective for hindered amines, risk of side reactions.
Indium Catalyzed Sulfonyl ChlorideIndium PowderAcetonitrile (solvent)Excellent yields for hindered amines, mild conditions.[5][8]Cost of indium, catalyst recycling may be needed.
DMAP Catalyzed Sulfonyl ChlorideDMAP2,6-Lutidine, DBUForms highly reactive intermediate, well-established catalyst.[6]DMAP can be difficult to remove during workup.
SuFEx Chemistry Sulfonyl FluorideCa(NTf₂)₂DABCOUses stable sulfonyl fluorides, broad scope.[8]Availability and cost of sulfonyl fluorides.
In-Situ Generation DABSO, Aryl Diazonium SaltCopper CatalystN/AAvoids isolation of unstable sulfonyl chlorides.[10]Requires specific aniline starting materials.
Microwave Assisted Sulfonyl ChlorideNone (often)Amine (as base)Rapid reaction times, high yields, often solvent-free.[13]Requires specialized microwave equipment.
Experimental Protocols
Protocol 1: Indium-Catalyzed Sulfonylation of a Sterically Hindered Amine

This protocol is adapted from methodologies demonstrating the effectiveness of indium metal in catalyzing the sulfonylation of less nucleophilic and sterically hindered amines.[5][6][8]

Materials:

  • Sterically hindered amine (e.g., diisopropylamine, t-butylamine) (1.0 mmol, 1.0 equiv)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.2 mmol, 1.2 equiv)

  • Indium powder (0.1 mmol, 10 mol%)

  • Anhydrous Acetonitrile (5 mL)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 mmol), arylsulfonyl chloride (1.2 mmol), and indium powder (0.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature. For particularly challenging substrates, the reaction can be heated to reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove HCl byproduct), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure sulfonamide.

cluster_protocol1 Protocol 1: Indium-Catalyzed Workflow Setup 1. Combine Amine, Sulfonyl Chloride, & Indium (under N₂) Solvent 2. Add Anhydrous Acetonitrile Setup->Solvent React 3. Stir at RT or Reflux Solvent->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Quench, Extract, & Wash Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Caption: Workflow for Indium-Catalyzed Sulfonylation.

Protocol 2: DMAP-Catalyzed Sulfonylation with a Non-Nucleophilic Base

This protocol utilizes a nucleophilic catalyst (DMAP) to activate the sulfonyl chloride and a hindered, non-nucleophilic base to prevent side reactions.[6]

Materials:

  • Sterically hindered secondary amine (1.0 mmol, 1.0 equiv)

  • Arylsulfonyl chloride (1.1 mmol, 1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)

  • 2,6-Lutidine (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the hindered amine (1.0 mmol), DMAP (0.1 mmol), and 2,6-lutidine (1.5 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the arylsulfonyl chloride (1.1 mmol) in anhydrous DCM (2-3 mL) dropwise over 5-10 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove 2,6-lutidine and DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: One-Pot Sandmeyer/Sulfonylation using DABSO

This protocol is a powerful method for converting anilines into sulfonamides without isolating the often-unstable sulfonyl chloride intermediate. It is adapted from modern Sandmeyer-type procedures.[10]

Materials:

  • Aniline substrate (1.0 equiv)

  • DABSO (0.6 equiv)

  • CuCl₂ (5 mol%)

  • 37% Aqueous HCl (2.0 equiv)

  • Acetonitrile (to 0.2 M)

  • tert-Butyl nitrite (1.1 equiv)

  • Sterically hindered amine (e.g., morpholine, diisopropylamine) (2.2 equiv)

Procedure:

  • Diazotization/Sulfonylation:

    • In a flask, combine the aniline substrate (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (5 mol%), and acetonitrile.

    • Add 37% aqueous HCl (2.0 equiv) and stir the mixture at room temperature.

    • Slowly add tert-butyl nitrite (1.1 equiv) dropwise. A color change and/or gas evolution may be observed.

    • Stir the reaction at room temperature for 1-2 hours to allow for the complete formation of the sulfonyl chloride intermediate. Monitor by TLC/LC-MS if possible by quenching a small aliquot with methanol to form the methyl sulfonate.

  • Amination (In-Situ Quench):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add the sterically hindered amine (2.2 equiv) to the reaction mixture. The addition may be exothermic.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours until the sulfonyl chloride intermediate is consumed.

  • Work-up and Purification:

    • Dilute the reaction with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the desired sulfonamide.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity. 2. Catalyst deactivation.1. Increase reaction temperature or switch to microwave heating.[6] 2. Add a catalyst (Indium, DMAP) if not already present.[6] 3. Switch to a more reactive sulfonating agent (e.g., sulfonyl fluoride/Ca(NTf₂)₂).[8]
Formation of Side Products 1. Hydrolysis of sulfonyl chloride. 2. Base acting as a nucleophile.1. Ensure all reagents and solvents are anhydrous. 2. Switch to a non-nucleophilic base like 2,6-lutidine or DBU.[6]
Difficulty with Work-up 1. Emulsion formation. 2. Product is partially water-soluble.1. Add brine to the aqueous layer to help break the emulsion.[6] 2. Perform several back-extractions of the aqueous layer with the organic solvent.
Conclusion

The synthesis of sulfonamides from sterically hindered amines presents a significant, yet surmountable, challenge in organic synthesis. While classical methods may prove inadequate, a modern synthetic chemist's toolkit contains a variety of powerful alternatives. By strategically activating the sulfonylating agent with Lewis acid or nucleophilic catalysts, employing more reactive sulfonating agents like sulfonyl fluorides or in-situ generated species from DABSO, and carefully selecting non-nucleophilic bases and optimal reaction conditions, high yields of these valuable compounds can be achieved. The protocols and strategies outlined in this guide provide a robust starting point for researchers tackling these demanding but important transformations in drug discovery and development.

References
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Technical Support Center: Optimizing Sulfonyl
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF - ResearchG
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC.
  • .

  • Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Incorporating 2,2-Dimethylcyclopentane-1-sulfonamide into fragment-based drug design

Application Notes & Protocols Topic: Incorporating 2,2-Dimethylcyclopentane-1-sulfonamide into Fragment-Based Drug Design Introduction: The Strategic Value of Novel Scaffolds in FBDD Fragment-Based Drug Design (FBDD) has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporating 2,2-Dimethylcyclopentane-1-sulfonamide into Fragment-Based Drug Design

Introduction: The Strategic Value of Novel Scaffolds in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3][4] These initial "hits," though low in potency, serve as high-quality starting points for optimization into potent, drug-like candidates with superior physicochemical properties.[1][5] A key advantage of this approach is that a well-curated library of just a few thousand fragments can explore a vast chemical space, increasing the probability of identifying novel interactions, particularly for challenging targets like protein-protein interfaces.[1][2]

The success of any FBDD campaign is fundamentally dependent on the quality and diversity of its fragment library.[1] While many libraries have historically relied on flat, aromatic systems, there is a growing consensus that incorporating fragments with greater three-dimensional (3D) character is crucial for exploring novel binding modes and improving drug-like properties.[6]

This application note details the rationale and protocols for incorporating 2,2-Dimethylcyclopentane-1-sulfonamide , a novel fragment, into an FBDD workflow. This fragment is strategically designed to combine two key features:

  • A Privileged Pharmacophore: The sulfonamide moiety is a well-established functional group in medicinal chemistry, present in numerous approved drugs, including antibacterials, diuretics, and anticancer agents.[7][8][9][10][11] It often serves as a bioisostere for a metabolically less stable amide bond, offering similar geometry with an additional hydrogen bond acceptor and improved hydrolytic stability.[12]

  • A 3D-Rich Scaffold: The 2,2-dimethylcyclopentane core provides a rigid, non-planar scaffold.[13][14][15] This defined 3D geometry can facilitate unique interactions within a protein's binding pocket that are inaccessible to flat aromatic fragments, potentially leading to improved selectivity and potency in subsequent optimization efforts.

By integrating this fragment, researchers can enrich their screening library with a unique chemical entity poised to identify novel, high-quality starting points for drug discovery programs.

Part A: Fragment Synthesis and Physicochemical Profiling

Protocol 1: Synthesis of 2,2-Dimethylcyclopentane-1-sulfonamide

Step 1: Synthesis of 2,2-Dimethylcyclopentane-1-sulfonyl chloride

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently heat with a heat gun until violet vapors are observed to activate the magnesium. Allow to cool.

    • Add anhydrous tetrahydrofuran (THF) to cover the turnings.

    • In a dropping funnel, prepare a solution of 1-bromo-2,2-dimethylcyclopentane (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to initiate the Grignard reaction (exotherm and bubbling will be observed). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Sulfonylation:

    • In a separate flame-dried flask under nitrogen, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.5 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold sulfuryl chloride solution via cannula, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully pouring it over ice.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclopentane-1-sulfonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amination to form 2,2-Dimethylcyclopentane-1-sulfonamide

  • Reaction Setup:

    • Dissolve the crude 2,2-dimethylcyclopentane-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq) dropwise.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product as a white solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Data Presentation: Physicochemical Properties

The synthesized fragment must be evaluated against the "Rule of Three" (Ro3) to confirm its suitability for FBDD.[1][3][4][6][18]

PropertyCalculated Value"Rule of Three" GuidelineStatus
Molecular Weight (MW)177.28 g/mol ≤ 300 DaCompliant
cLogP1.85≤ 3Compliant
Hydrogen Bond Donors (HBD)2 (from -NH₂)≤ 3Compliant
Hydrogen Bond Acceptors (HBA)2 (from -SO₂)≤ 3Compliant
Rotatable Bonds1≤ 3Compliant
Polar Surface Area (PSA)68.4 Ų≤ 60 ŲMinor Deviation*

*Note: The slightly elevated PSA is common for sulfonamides and is often considered an acceptable deviation, as it can contribute to the desired aqueous solubility for screening at high concentrations.

Part B: FBDD Campaign Workflow & Primary Screening

Once synthesized and characterized, the fragment is integrated into the screening library. The overall FBDD process follows a staged approach, moving from a broad primary screen to more focused hit validation.

FBDD_Workflow cluster_0 Phase 1: Library & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. new fragment) PrimaryScreen Primary Screen (SPR or TSA) FragLib->PrimaryScreen ~1000 fragments Hits Initial Hits (~5-10% hit rate) PrimaryScreen->Hits OrthoScreen Orthogonal Screen (e.g., NMR) Hits->OrthoScreen Dose-response Xtal Co-crystallography OrthoScreen->Xtal Confirmed Binders ValidatedHit Validated Hit (Binding Mode Known) Xtal->ValidatedHit LeadOpt Hit-to-Lead Chemistry (Growing, Linking) ValidatedHit->LeadOpt Structure-Guided Design Lead Lead Compound (Potency & Properties ↑) LeadOpt->Lead Iterative Cycles Optimization_Strategies cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_grow 1. Fragment Growing cluster_link 2. Fragment Linking cluster_merge 3. Fragment Merging Frag 2,2-Dimethylcyclopentane- 1-sulfonamide Grow_Start Fragment in Binding Pocket 'A' Frag->Grow_Start Link_Start1 Fragment 1 in Pocket 'A' Frag->Link_Start1 Merge_Start1 Fragment 1 Frag->Merge_Start1 Grow_End Grown Compound Extends into Pocket 'B' Grow_Start->Grow_End Add R-group Link_End Linked Compound Spans Both Pockets Link_Start1->Link_End Add Linker Link_Start2 Fragment 2 in Pocket 'C' Link_Start2->Link_End Add Linker Merge_End Merged Compound Combines Pharmacophores Merge_Start1->Merge_End Fuse Scaffolds Merge_Start2 Overlapping Fragment 2 Merge_Start2->Merge_End Fuse Scaffolds

Sources

Method

Application Note: General Procedure for the Coupling of 2,2-Dimethylcyclopentane-1-sulfonamide with Aryl Halides

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The incorporation of sulfonamide moieties int...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The incorporation of sulfonamide moieties into complex molecular architectures is a cornerstone of modern drug discovery and agrochemical development[1]. While the synthesis of secondary and tertiary sulfonamides via sulfonyl chlorides is well-established, the direct ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-arylation of primary aliphatic sulfonamides via C–N cross-coupling remains a critical, yet challenging, transformation.

Coupling 2,2-dimethylcyclopentane-1-sulfonamide with aryl halides presents a unique kinetic and thermodynamic hurdle. The


-position of this specific sulfonamide is highly sterically hindered due to the adjacent gem-dimethyl group on the cyclopentyl ring. This steric bulk severely impedes the ligand exchange step (where the sulfonamide binds to the metal center) and can promote unproductive pathways, such as 

-hydride elimination or premature protodehalogenation of the aryl halide[1].

As a Senior Application Scientist, my approach to overcoming this steric shield relies on selecting highly active, bulky catalyst systems. While copper-catalyzed Ullmann-type couplings are cost-effective for primary sulfonamides[2], they are highly sensitive to steric hindrance. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination utilizing bulky biaryl phosphine ligands (such as tBuXPhos or BrettPhos ) is the premier choice. These ligands create a deep, restrictive catalytic pocket that forces the bulky sulfonamide and the aryl group into close proximity, drastically accelerating the rate of reductive elimination before side reactions can occur[1].

Visualizing the Catalytic Cycle

To understand the causality behind our experimental choices, we must visualize the mechanistic pathway. The critical bottleneck for 2,2-dimethylcyclopentane-1-sulfonamide occurs during the transition from the Oxidative Addition complex to the Amido Complex.

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X Base Ligand Exchange Base + Sulfonamide OxAdd->Base Amido Amido Complex [Pd(II)(Ar)(NHSO2R)L_n] Base->Amido - Base·HX RedElim Reductive Elimination C-N Bond Formation Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Sulfonamide Coupled Product RedElim->Product Product Release

Figure 1: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By strictly controlling the atmosphere and monitoring specific intermediates, you can isolate variables if troubleshooting is required.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

Optimized for highly hindered aliphatic sulfonamides and unactivated aryl bromides/chlorides.

Reagents & Materials:

  • Sulfonamide: 2,2-Dimethylcyclopentane-1-sulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl Halide: Aryl bromide or chloride (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (2.5 mol%, 0.025 mmol)
    
  • Ligand: tBuXPhos (6.0 mol%, 0.06 mmol)

  • Base:

    
     (1.5 equiv, 1.5 mmol) - Must be finely milled and anhydrous.
    
  • Solvent: Anhydrous Toluene or t-Amyl alcohol (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add

    
    , tBuXPhos, and 
    
    
    
    .
  • Substrate Addition: Add 2,2-dimethylcyclopentane-1-sulfonamide and the aryl halide (if solid).

  • Degassing: Seal the vessel with a septum/cap. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of

    
     is non-negotiable[3].
    
  • Solvent Addition: Inject the anhydrous, sparged solvent (and the aryl halide, if liquid) via syringe.

  • Reaction Execution: Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 16–24 hours. Causality: High shear stirring is required because the reaction is a heterogeneous mixture with the inorganic base.

  • Monitoring & Validation: Sample the reaction at 4 hours via LC-MS.

    • Self-Validation Check: If the aryl halide is consumed but no product is observed, check for the presence of the dehalogenated arene (Ar-H). This indicates successful oxidative addition but failed ligand exchange, suggesting the need for a higher reaction temperature or a switch to t-Amyl alcohol to increase base solubility[1].

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure

    
    -aryl sulfonamide.
    
Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)

A cost-effective alternative, strictly limited to highly activated (electron-deficient) aryl iodides due to the extreme steric bulk of the sulfonamide[2].

Reagents & Materials:

  • Sulfonamide: 2,2-Dimethylcyclopentane-1-sulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl Halide: Aryl iodide (1.5 equiv, 1.5 mmol)

  • Catalyst: CuI (10 mol%, 0.1 mmol)

  • Ligand:

    
    -dimethylethylenediamine (DMEDA) (20 mol%, 0.2 mmol)
    
  • Base:

    
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Charge an oven-dried vial with CuI,

    
    , the sulfonamide, and the aryl iodide (if solid).
    
  • Perform 3 cycles of vacuum/Argon backfilling.

  • Inject anhydrous Toluene, followed by DMEDA and the aryl iodide (if liquid).

  • Seal and heat at 110 °C for 24–48 hours. Causality: Copper operates via a different mechanism (often involving Cu(I)/Cu(III) or radical pathways) that is highly sensitive to sterics; extended heating is required for the bulky cyclopentyl moiety.

  • Cool, dilute with EtOAc, wash with 5% aqueous ammonia (to remove copper complexes), dry over

    
    , and purify via chromatography.
    

Quantitative Data & Condition Comparison

The following table summarizes the operational parameters and expected outcomes when coupling highly hindered aliphatic sulfonamides with aryl halides, allowing for rapid decision-making during reaction optimization.

ParameterProtocol A: Pd-Catalyzed (Buchwald-Hartwig)Protocol B: Cu-Catalyzed (Ullmann-Type)
Catalyst System

(2.5 mol%)
CuI (10 mol%)
Optimal Ligand tBuXPhos or BrettPhos (6.0 mol%)DMEDA (20 mol%)
Optimal Base

(1.5 equiv)

(2.0 equiv)
Preferred Solvent Toluene or t-Amyl alcoholToluene or DMF
Operating Temperature 90–110 °C110–130 °C
Reaction Time 16–24 hours24–48 hours
Substrate Scope Aryl bromides, chlorides, and iodidesStrictly aryl iodides and activated bromides
Expected Yield (Hindered) 65–90% (Highly efficient)30–60% (Limited by steric clash)
Primary Failure Mode Dehalogenation (Ar-H formation)Unreacted starting materials

Note: Recent advancements in sulfur chemistry also allow for the synthesis of sulfinamides and sulfonamides directly from


-sulfinylamines under mild conditions[4], but for pre-formed complex aliphatic sulfonamides like 2,2-dimethylcyclopentane-1-sulfonamide, direct Pd-catalyzed cross-coupling remains the industry standard.

References

1.[1] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. Royal Society of Chemistry. URL: 2.[5] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. National Institutes of Health (NIH). URL: 3.[2] Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education (NIE). URL: 4.[3] Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry. URL: 5.[4] Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PubMed. National Institutes of Health (NIH). URL:

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Cyclopentane Sulfonamide Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] The incorporation of cyclic moieties, such as cyclopentane, into sulfonamide scaffolds can impart favorable physicochemical properties, including improved metabolic stability and receptor-binding affinity. However, traditional methods for synthesizing these derivatives often involve lengthy reaction times, high temperatures, and the potential for significant byproduct formation, creating bottlenecks in the drug development pipeline.[2][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a rapid, efficient, and sustainable alternative.[5][6] By utilizing microwave irradiation, chemical reactions that once took hours or days can often be completed in minutes, with superior yields and purity.[4][7][8] This guide provides a detailed exploration of the principles and a practical, field-proven protocol for the microwave-assisted synthesis of cyclopentane sulfonamide derivatives, designed for researchers and scientists in drug development.

The Rationale: Why Microwave Irradiation Excels

Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[9] This process creates a significant temperature gradient and can lead to localized overheating at the vessel surface, promoting decomposition and side reactions.

Microwave synthesis fundamentally changes how energy is delivered. It operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating of the entire reaction volume.[9][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat through electrical resistance.[11]

This "in-core" volumetric heating is incredibly fast and efficient, allowing reactions to reach target temperatures in seconds.[4] The result is a dramatic acceleration of reaction kinetics, often leading to cleaner reaction profiles and higher product yields by minimizing the time available for competing decomposition pathways.[6][8]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)cyclopentanesulfonamide

This protocol details a representative synthesis of a cyclopentane sulfonamide derivative via the reaction of cyclopentanesulfonyl chloride with a primary amine, 4-methoxyaniline (p-anisidine), under microwave irradiation.

Materials & Equipment
  • Reagents:

    • Cyclopentanesulfonyl chloride (1.0 eq)

    • 4-Methoxyaniline (p-anisidine) (1.0 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Acetonitrile (Microwave-grade)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Monowave or Multimode Microwave Synthesis Reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flask)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (silica gel)

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 mmol, 123 mg) and triethylamine (1.2 mmol, 0.17 mL) in 3 mL of anhydrous acetonitrile.

  • Reaction Setup: To the stirred solution, add cyclopentanesulfonyl chloride (1.0 mmol, 169 mg) dropwise at room temperature.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150°C for 10 minutes . The reactor will automatically adjust the power (typically 5-50 W) to maintain the set temperature. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before uncapping.[12]

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).[12] The acidic wash removes excess triethylamine and any unreacted aniline, while the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure N-(4-methoxyphenyl)cyclopentanesulfonamide.[12][13]

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methoxy group (~3.8 ppm), aromatic protons in the 6.8-7.4 ppm region, a broad singlet for the N-H proton, and multiplets for the cyclopentane protons.[14][15] The cyclopentane protons will appear as a single averaged signal in many cases due to rapid conformational changes.[16]

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the methoxy carbon (~55 ppm), the aliphatic carbons of the cyclopentane ring, and the aromatic carbons.[14][17]

  • Infrared (IR) Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group around 1330-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. A distinct N-H stretching band should be visible around 3200-3300 cm⁻¹.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[18]

Data Presentation and Optimization

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. The following table provides a starting point for optimizing the synthesis of cyclopentane sulfonamide derivatives.

Parameter Condition A Condition B (Optimized) Condition C Rationale & Expected Outcome
Temperature 120°C150°C 180°CHigher temperatures dramatically increase reaction rates. However, excessively high temperatures (>180°C) may lead to degradation. 150°C often provides an optimal balance of speed and yield.[4]
Time 20 min10 min 5 minMicrowave reactions are rapid. 10 minutes is often sufficient for completion at the optimal temperature. Shorter times may result in incomplete conversion.
Solvent TolueneAcetonitrile DMFAcetonitrile is a polar aprotic solvent that couples efficiently with microwaves, leading to rapid heating. Toluene (non-polar) is a poor microwave absorber, while DMF is a strong absorber but has a high boiling point, making removal more difficult.[19]
Base PyridineTriethylamine K₂CO₃Triethylamine is a non-nucleophilic organic base that is effective at scavenging the HCl byproduct and is easily removed during the acidic work-up.[2]
Yield ModerateExcellent (>90%) High, but with impuritiesThe optimized conditions are expected to provide the highest yield of the pure product.

Visualizing the Process

A clear workflow is critical for reproducibility and understanding the entire synthetic process.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Reagents Dissolve Amine & Base in Acetonitrile Add Add Cyclopentanesulfonyl Chloride Reagents->Add MW Irradiate in Reactor (150°C, 10 min) Add->MW Cool Cool to RT MW->Cool Extract Extract with DCM Cool->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analysis Confirm Structure (NMR, IR, MS) Purify->Analysis

Caption: Workflow for Microwave-Assisted Sulfonamide Synthesis.

Core Reaction Mechanism

The fundamental reaction is a nucleophilic substitution at the sulfur atom. Microwave energy accelerates this key step.

Mechanism reagents Amine (R-NH₂) + Cyclopentanesulfonyl Chloride ts Nucleophilic Attack reagents->ts Microwave Energy intermediate Tetrahedral Intermediate ts->intermediate product Sulfonamide Product + HCl intermediate->product Loss of Cl⁻

Caption: Simplified Mechanism of Sulfonamide Formation.

Conclusion and Future Outlook

The microwave-assisted synthesis of cyclopentane sulfonamide derivatives represents a significant advancement over conventional heating methods. The protocols outlined here demonstrate a rapid, highly efficient, and scalable approach to generating these valuable scaffolds for drug discovery.[4][5] By dramatically reducing reaction times from hours to minutes and improving product yields, this technology empowers medicinal chemists to accelerate the hit-to-lead and lead optimization phases of their research, ultimately facilitating the more timely delivery of novel therapeutics.[4][20]

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • European Pharmaceutical Contractor (n.d.). Microwave-Assisted Synthesis in Drug Development. EPC Review. [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 1-5. [Link]

  • Ghandi, M. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(15), 4894. [Link]

  • Scribd (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

  • Turan-Zitouni, G., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1081-1087. [Link]

  • ResearchGate (n.d.). A Review on: A significance of microwave assist technique in green chemistry. [Link]

  • SciSpace (2020). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • International Journal of Research in Pharmacy and Allied Science (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(32), 16738-16742. [Link]

  • Taylor & Francis Online (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 871-877. [Link]

  • CEM Corporation (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology (2020). Microwave Chemistry and its Applications. RJPDFT, 12(2), 133-138. [Link]

  • RFHIC (n.d.). Microwave-Driven Chemical Reactions. [Link]

  • ANU Books (n.d.). Role of Microwave in Pharmaceutical Sciences. [Link]

  • ResearchGate (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

  • Google Patents (n.d.).
  • SCIRP (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Journal of Biosciences and Medicines, 8(7), 1-22. [Link]

  • RSC Publishing (2022). Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. RSC Advances, 12(46), 30099-30111. [Link]

  • Frontier Research Publication (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

  • Royal Society of Chemistry (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • UCL Discovery (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • ResearchGate (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • ScienceDirect (2012). Microwave-assisted synthesis of cyclopentanones using the relevant phosphorus ylides. Tetrahedron Letters, 53(18), 2292-2295. [Link]

  • MDPI (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 28(22), 7620. [Link]

  • OUCI (2022). Microwave-assisted synthesis of novel sulfonamide-based compounds bearing α-aminophosphonate and their antimicrobial properties. Journal of Molecular Structure, 1265, 133553. [Link]

  • Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

  • Doc Brown's Chemistry (n.d.). H-1 proton nmr spectrum of cyclopentane. [Link]

  • MDPI (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1569. [Link]

  • Sarcouncil (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 1(1). [Link]

Sources

Method

Application Note: Strategic Synthesis of N-Substituted 2,2-Dimethylcyclopentane-1-sulfonamide Analogs

This Application Note is designed for medicinal chemists and drug discovery scientists. It addresses the specific synthetic challenges posed by the steric bulk of the gem-dimethyl group in the preparation of N-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It addresses the specific synthetic challenges posed by the steric bulk of the gem-dimethyl group in the preparation of N-substituted 2,2-dimethylcyclopentane-1-sulfonamide analogs.

Introduction & Structural Rationale

The 2,2-dimethylcyclopentane-1-sulfonamide scaffold represents a privileged structural motif in medicinal chemistry. The gem-dimethyl group at the C2 position serves two critical functions:

  • Conformational Locking: It restricts the flexibility of the cyclopentane ring, reducing the entropic penalty upon binding to protein targets (e.g., chemokine receptors, ion channels).

  • Metabolic Shielding: The steric bulk protects the adjacent sulfonamide nitrogen and the C1 position from rapid enzymatic degradation.

However, this same steric bulk introduces significant synthetic challenges. The neopentyl-like environment at C1 reduces the electrophilicity of the sulfonyl chloride, making standard coupling reactions sluggish, particularly with electron-deficient or sterically hindered amines. This guide provides an optimized protocol to overcome these barriers.

Critical Reagents & Scaffold Acquisition

The core building block for this synthesis is 2,2-dimethylcyclopentane-1-sulfonyl chloride (CAS: 1501235-23-9).

Table 1: Key Reagent Specifications
ReagentCAS No.MW ( g/mol )RoleHandling Note
2,2-Dimethylcyclopentane-1-sulfonyl chloride 1501235-23-9196.70ScaffoldMoisture sensitive; Store under Ar/N2 at 4°C.
2,2-Dimethylcyclopentanone 4541-32-6112.17PrecursorVolatile liquid; starting material for de novo synthesis.
DABCO (1,4-Diazabicyclo[2.2.2]octane) 280-57-9112.17CatalystSuperior nucleophilic catalyst for hindered sulfonyl chlorides.
Lawesson's Reagent 19172-47-5404.47ThionationUse in fume hood; stench.

Protocol A: High-Efficiency Coupling (Standard Route)

Objective: Coupling of commercial 2,2-dimethylcyclopentane-1-sulfonyl chloride with diverse amines. Challenge: The gem-dimethyl group hinders nucleophilic attack at the sulfur atom. Standard pyridine/DCM conditions often result in incomplete conversion.

Optimized Methodology

Reaction Overview:



Step-by-Step Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Catalyst Addition (Crucial): Add DABCO (0.1 equiv).

    • Note: DABCO is preferred over DMAP here because it forms a less stable, more reactive sulfonylammonium intermediate, driving the reaction with the hindered sulfonyl chloride.

  • Scaffold Addition: Add 2,2-dimethylcyclopentane-1-sulfonyl chloride (1.2 equiv) slowly.

  • Incubation:

    • Primary Amines: Stir at Room Temperature (RT) for 4–6 hours.

    • Secondary/Aniline Amines: Seal the vial and heat to 45°C for 12–16 hours.

  • Quench: Add 1M HCl (aq) to neutralize excess base and scavenge unreacted amine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

Troubleshooting Logic (Decision Tree)

CouplingLogic Start Start Coupling Reaction Check Check TLC/LCMS at 4h Start->Check Complete Proceed to Workup Check->Complete Product Major Incomplete Conversion < 50%? Check->Incomplete SM Remains Heat Increase Temp to 60°C (Switch solvent to DCE) Incomplete->Heat Steric Bulk BaseSwitch Switch Base to NaH/THF (For weak nucleophiles) Incomplete->BaseSwitch Electronic Deactivation Microwave Microwave Irradiation 100°C, 30 min Heat->Microwave Still Fails

Figure 1: Decision matrix for optimizing difficult sulfonamide couplings involving hindered cores.

Protocol B: De Novo Scaffold Synthesis

Objective: Synthesis of the sulfonyl chloride scaffold if commercial stock is unavailable or if isotopic labeling (e.g., deuterium at C1) is required. Scientific Insight: Direct substitution of 2,2-dimethylcyclopentyl halides is prone to Wagner-Meerwein rearrangements. The most reliable route preserves regiochemistry by converting the ketone to a thione, then to a thiol.

Synthetic Pathway[2][3][4][5][6][7][8][9]
  • Thionation: 2,2-Dimethylcyclopentanone

    
     2,2-Dimethylcyclopentanethione (Lawesson's Reagent).
    
  • Reduction: Thione

    
     2,2-Dimethylcyclopentanethiol (NaBH₄).
    
  • Oxidative Chlorination: Thiol

    
     Sulfonyl Chloride (NCS/HCl or Cl₂/H₂O).
    
Detailed Steps:

Step 1: Thionation

  • Suspend 2,2-dimethylcyclopentanone (10 mmol) and Lawesson’s Reagent (6 mmol) in anhydrous Toluene (20 mL).

  • Reflux under Argon for 3 hours. The solution will turn deep blue/violet (characteristic of thioketones).

  • Caution: Thioketones are unstable; proceed immediately to reduction.

Step 2: Reduction to Thiol

  • Cool the reaction mixture to 0°C.

  • Add Methanol (20 mL) followed by portion-wise addition of NaBH₄ (15 mmol). The color will fade from blue to colorless.

  • Quench with 1M HCl. Extract with Ether.[1][2] The product is 2,2-dimethylcyclopentanethiol .

Step 3: Oxidative Chlorination (The NCS Method)

  • Rationale: Using N-Chlorosuccinimide (NCS) avoids the use of chlorine gas and allows for milder conditions, preventing chlorination of the alkyl ring.

  • Dissolve the thiol (5 mmol) in Acetonitrile/2M HCl (5:1 v/v, 25 mL).

  • Cool to 0°C. Add NCS (20 mmol) portion-wise while maintaining internal temp < 10°C.

  • Stir for 1 hour. The mixture will become a suspension.

  • Workup: Dilute with water, extract with Ether.[1] Wash with NaHSO₃ (to remove excess oxidant) and NaHCO₃.

  • Yield: Typically 60–75% over 3 steps.

SynthesisRoute Ketone 2,2-Dimethyl- cyclopentanone Thione Thioketone (Transient) Ketone->Thione Lawesson's Rgt Toluene, Reflux Thiol 2,2-Dimethyl- cyclopentanethiol Thione->Thiol NaBH4 MeOH, 0°C So2Cl 2,2-Dimethylcyclopentane- 1-sulfonyl chloride Thiol->So2Cl NCS, HCl MeCN/H2O

Figure 2: Chemo-selective synthesis of the sulfonyl chloride scaffold avoiding carbocation rearrangements.

Analytical Characterization

Successful synthesis is validated by specific NMR signatures distinguishing the product from the starting material and potential rearrangement byproducts.

Table 2: Diagnostic NMR Signals (CDCl₃)
MoietyProton (

H)
Carbon (

C)
Diagnostic Feature
Gem-Dimethyl

0.95 - 1.15 (two singlets)

22.0 - 28.0 (two peaks)
Diastereotopic methyls confirm the rigid ring environment.
H-1 (Methine)

3.20 - 3.50 (dd or m)

65.0 - 70.0
Significant downfield shift due to sulfonamide EWG.
Sulfonamide NH

4.5 - 7.5 (broad s)
N/AExchangeable with D₂O.

Quality Control Check:

  • IR Spectroscopy: Look for strong bands at 1330–1350 cm⁻¹ (asymmetric SO₂) and 1150–1170 cm⁻¹ (symmetric SO₂).

  • Mass Spectrometry: Sulfonamides often show a weak molecular ion

    
    . In negative mode ESI, 
    
    
    
    is often the base peak.

References

  • Review of Sulfonamide Synthesis

    • Title: Recent advances in the synthesis of sulfonamides.[3][4][5][6][7][8]

    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Mechanistic Insight on Sulfonyl Chlorides

    • Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[9]

    • Source: BenchChem Applic
  • Thionation-Reduction Protocol

    • Title: Conversion of Ketones to Thiols via Thiones.
    • Source:Journal of Organic Chemistry, Standard Protocol Adapt
    • URL:[Link]

  • Commercial Scaffold Source

    • Title: 2,2-Dimethylcyclopentane-1-sulfonyl chloride Product Page.

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,2-dimethyl substituted sulfonamides

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethyl Substituted Sulfonamides Case ID: #SYN-22-DM-SULF Status: Active Priority: High (Blocker in SAR Campaigns) Executive Summary The synthesis of sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethyl Substituted Sulfonamides

Case ID: #SYN-22-DM-SULF Status: Active Priority: High (Blocker in SAR Campaigns)

Executive Summary

The synthesis of sulfonamides possessing a 2,2-dimethyl substitution pattern (gem-dimethyl effect) presents a unique kinetic challenge. Whether the steric bulk resides on the amine (e.g., tert-butylamine, neopentylamine) or the sulfonyl electrophile, the classical nucleophilic attack is severely impeded by the non-bonded interactions of the methyl groups. This guide moves beyond standard protocols, offering high-energy and catalytic solutions to force bond formation in sterically congested environments.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, diagnose the specific steric clash using the decision tree below.

DecisionMatrix Start START: Define Steric Block CheckPos Where is the 2,2-dimethyl group? Start->CheckPos Amine On the Amine (e.g., t-Butyl, Neopentyl) CheckPos->Amine Sulfonyl On the Sulfonyl (e.g., Mesityl, t-Bu-SO2Cl) CheckPos->Sulfonyl Standard Standard Coupling? (Pyridine/DCM, 0°C) Amine->Standard Sulfonyl->Standard Fail Yield < 10% or No Reaction? Standard->Fail Yes MethodA Method A: Deprotonation (LiHMDS/THF) Fail->MethodA Aliphatic Amine MethodB Method B: SuFEx Activation (SO2F + Ca(NTf2)2) Fail->MethodB Labile Electrophile MethodC Method C: Pd-Catalysis (Buchwald-Type) Fail->MethodC Aromatic Amine

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on substrate class and failure mode.

Part 2: Troubleshooting Guides & Protocols

Scenario A: The "Standard" Reaction Failed (Yield < 10%)

Issue: You used Sulfonyl Chloride + Amine + Pyridine in DCM. The starting material was recovered unreacted, or the sulfonyl chloride hydrolyzed. Root Cause: The 2,2-dimethyl array creates a "cone of protection" around the nitrogen (or sulfur), preventing the orbital overlap required for the tetrahedral transition state. Pyridine is too weak a base to generate the highly nucleophilic amide anion required to overcome this barrier.

Solution: The "Anionic Activation" Protocol Instead of using the neutral amine, we generate the lithium amide. This smaller, harder nucleophile attacks more aggressively.

Protocol:

  • Reagents: Hindered Amine (1.0 eq), Sulfonyl Chloride (1.2 eq), LiHMDS (1.1 eq, 1M in THF), Anhydrous THF.

  • Step 1: Dissolve the amine in anhydrous THF under Argon. Cool to -78 °C.

  • Step 2: Add LiHMDS dropwise. Stir for 30 mins at -78 °C to ensure complete deprotonation.

  • Step 3: Add the sulfonyl chloride (neat or in minimal THF) rapidly.

  • Step 4: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Sat. NH₄Cl.

FAQ:

  • Q: Can I use NaH instead of LiHMDS?

    • A: Yes, but LiHMDS is preferred for solubility. If using NaH, ensure it is oil-free and use DMF/THF mixtures to solubilize the deprotonated species.

  • Q: My sulfonyl chloride is unstable. What now?

    • A: Switch to Scenario B .

Scenario B: Sulfonyl Chloride Decomposition / High Sterics

Issue: The sulfonyl chloride is too unstable (hydrolyzes instantly) or the steric bulk is so high that even the anion fails. Root Cause: Sulfonyl chlorides are prone to side reactions. The S-Cl bond is labile. Solution: SuFEx Chemistry (Sulfur-Fluoride Exchange) Sulfonyl fluorides (SO₂F) are exceptionally stable to hydrolysis and thermolysis but react specifically with amines under Lewis Acid catalysis. The smaller radius of Fluorine (vs. Chlorine) also reduces steric crowding at the sulfur center.

Protocol (The "Mahapatra-Ball" Conditions):

  • Reagents: Sulfonyl Fluoride (1.0 eq), Hindered Amine (1.2 eq), DABCO (2.0 eq), Ca(NTf₂)₂ (Calcium Triflimide, 5-10 mol%).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Mix Sulfonyl Fluoride and Amine in MeCN.

    • Add DABCO followed by Ca(NTf₂)₂.[1]

    • Stir at RT (or 50°C for extreme hindrance).

    • Monitor by LCMS (TLC is often difficult due to similar Rf of SO₂F and product).

Why this works: Ca²⁺ acts as a "hard" Lewis acid, activating the fluoride leaving group, while DABCO acts as a base and nucleophilic shuttle.

Scenario C: Coupling Aryl Halides with Hindered Sulfonamides

Issue: You need to attach a bulky sulfonamide group to an aryl ring, but the SNAr reaction isn't working. Solution: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Modification) Standard Pd-catalysis often fails with bulky sulfonamides due to reductive elimination issues. You must use specific bulky phosphine ligands.

Protocol:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + t-BuXPhos (4-8 mol%).

  • Base: K₃PO₄ (flame dried, 2.0 eq).

  • Solvent: tert-Amyl alcohol or Dioxane (100 °C).

  • Mechanism: The bulky t-BuXPhos ligand facilitates the difficult reductive elimination step involving the crowded N-S bond.

Part 3: Comparative Data Analysis

Table 1: Comparison of Synthetic Methods for 2,2-Dimethyl-N-Tosylpropan-1-amine (Neopentyl Sulfonamide)

MethodReagentsTempYieldProsCons
Classical Pyridine, DCM25°C<5%Cheap, simpleFails for steric bulk
Anionic LiHMDS, THF-78°C -> RT65-75%High reactivityRequires anhydrous cond., -78°C
SuFEx Ca(NTf₂)₂, DABCO50°C88-95% High yield, stable reagentsCost of Catalyst/Reagents
Pd-Cat Pd/t-BuXPhos100°C60-70%Good for aryl halidesExpensive, high temp

Part 4: Mechanism of Failure vs. Success

Understanding the geometry is critical. The diagram below illustrates why the "Standard" attack fails and how SuFEx bypasses the blockade.

Mechanism cluster_0 Standard Failure Mode cluster_1 SuFEx Success Mode Node1 Sulfonyl Chloride (Tetrahedral) Node2 Steric Clash (Methyls block N-approach) Node1->Node2 Node3 No Reaction / Hydrolysis Node2->Node3 NodeA Sulfonyl Fluoride (Smaller Leaving Group) NodeB Ca(II) Activation (Pulls F-, opens angle) NodeA->NodeB NodeC Successful Coupling NodeB->NodeC

Figure 2: Mechanistic comparison showing how the smaller radius of Fluorine and Calcium activation facilitates the reaction in SuFEx chemistry.

References

  • Mahapatra, S., et al. (2020).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394. Link

  • Shekhar, S., et al. (2011).[3] "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4552–4553.[3] Link

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48, 4731-4758. Link

  • BenchChem Technical Support. (2025). "Sulfonyl Chloride Work-up and Scavenging Protocols." Link

Sources

Optimization

Technical Support Center: Purification of 2,2-Dimethylcyclopentane-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of aliphatic sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of aliphatic sulfonamides. Specifically, we address the mechanistic challenges of purifying 2,2-dimethylcyclopentane-1-sulfonamide from its complex crude reaction mixtures.

By understanding the physicochemical properties of your target molecule and its byproducts, you can move away from trial-and-error chromatography and implement self-validating, scalable purification systems.

Mechanistic Causality: Understanding Your Crude Mixture

The synthesis of 2,2-dimethylcyclopentane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclopentane-1-sulfonyl chloride with an ammonia source. The gem-dimethyl group on the cyclopentane ring introduces significant steric bulk near the electrophilic sulfur center. This steric hindrance can slow the nucleophilic attack of ammonia, leading to incomplete conversion and the generation of specific byproducts[1].

Before selecting a purification strategy, you must understand the causality behind the impurities in your flask:

  • Sulfonic Acid Byproduct (

    
    ):  Unreacted sulfonyl chloride rapidly hydrolyzes upon exposure to adventitious water or during aqueous workup, forming highly polar sulfonic acid[1].
    
  • Sulfonimide Byproduct (

    
    ):  If the stoichiometry of ammonia is not strictly controlled, the primary sulfonamide product can act as a nucleophile and attack a second equivalent of sulfonyl chloride, forming a sulfonimide dimer.
    
  • Neutral Organics: Unreacted aliphatic starting materials, non-polar solvent residues, or trace lubricants.

Because sulfonamides are highly polar and capable of strong hydrogen bonding, standard silica gel chromatography often results in severe streaking and poor resolution[2]. Therefore, exploiting the distinct


 differences of these components via a chemically-driven acid-base extraction is the most robust approach[2].

Quantitative Data: Partitioning Behavior

To design a self-validating purification system, we rely on the


 ladder of the reaction components. The primary sulfonamide possesses an acidic N-H proton (

), which allows it to be selectively manipulated compared to the strongly acidic sulfonic acid and non-acidic neutral impurities.

Table 1: Physicochemical Properties & pH-Dependent Partitioning

Compound TypeExample in ContextApprox.

State at pH 8.3 (NaHCO

)
State at pH 14.0 (NaOH)
Sulfonic Acid 2,2-Dimethylcyclopentane-1-sulfonic acid< 1.0Deprotonated (Aqueous)Deprotonated (Aqueous)
Sulfonimide Bis(2,2-dimethylcyclopentylsulfonyl)amine~ 5.0Deprotonated (Aqueous)Deprotonated (Aqueous)
Target Product 2,2-Dimethylcyclopentane-1-sulfonamide ~ 10.5 Protonated (Organic) Deprotonated (Aqueous)
Neutrals Aliphatic precursors, solvent residuesN/ANeutral (Organic)Neutral (Organic)

Troubleshooting FAQs

Q1: My crude NMR shows significant sulfonic acid contamination. How do I selectively remove it without losing my sulfonamide product? A1: Utilize a weak base wash. Because the sulfonic acid has a


, washing your organic layer with saturated aqueous sodium bicarbonate (pH ~8.3) will quantitatively deprotonate the sulfonic acid, moving it into the aqueous waste. Your target sulfonamide (

) remains fully protonated and safely partitioned in the organic layer during this step.

Q2: I have removed the sulfonic acid, but I still have neutral impurities. How do I isolate the pure sulfonamide? A2: Proceed to a strong base extraction. Extract your organic layer with 1M NaOH (pH ~14). This highly basic environment deprotonates the sulfonamide, converting it into a water-soluble sodium salt that migrates to the aqueous layer[2]. The neutral impurities cannot be deprotonated and will remain in the organic waste. You can then isolate the pure product by acidifying the aqueous layer[3].

Q3: After acidifying the aqueous layer, my product "oiled out" instead of forming a crystalline solid. What should I do? A3: Aliphatic sulfonamides like 2,2-dimethylcyclopentane-1-sulfonamide generally have lower melting points than their aromatic counterparts and are prone to oiling out if precipitation is forced too rapidly. To resolve this, extract the oiled-out product back into a fresh organic solvent (e.g., ethyl acetate), dry it, and concentrate it. Then, perform a controlled crystallization by dissolving the oil in a minimal amount of hot ethyl acetate and adding hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature before placing it in an ice bath[4].

Q4: Why is my product streaking severely on the silica column, and how can I fix it? A4: The highly polarized S=O bonds and the acidic N-H proton of the sulfonamide engage in strong hydrogen bonding with the free silanol groups on the silica stationary phase. If chromatography is absolutely necessary, you must suppress this interaction by adding a modifier (e.g., 1-2% triethylamine or acetic acid) to your mobile phase[4]. However, we strongly recommend prioritizing acid-base extraction as the primary purification step.

Experimental Methodology: Acid-Base Extraction Protocol

This step-by-step protocol provides a self-validating workflow for isolating 2,2-dimethylcyclopentane-1-sulfonamide.

Phase 1: Removal of Strong Acids (Sulfonic Acid & Sulfonimide)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Weak Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous

    
    .
    
  • Separation: Shake vigorously, venting frequently. Allow the layers to separate. The aqueous layer now contains the sodium salts of the sulfonic acid and sulfonimide. Discard the aqueous layer.

  • Wash: Repeat the

    
     wash once more to ensure complete removal of strongly acidic byproducts.
    

Phase 2: Isolation of the Sulfonamide 5. Strong Base Extraction: To the retained organic layer, add an equal volume of 1M aqueous NaOH. Shake vigorously and allow the layers to separate. 6. Partitioning: The target sulfonamide is now deprotonated and resides in the aqueous layer. The organic layer contains the neutral impurities. Retain the aqueous layer and discard the organic layer. 7. Organic Wash: Wash the retained basic aqueous layer with a fresh portion of EtOAc to scrub any residual neutral organics. Discard this organic wash.

Phase 3: Recovery of Pure Product 8. Acidification: Cool the basic aqueous layer in an ice bath to 0 °C. Slowly add 6M HCl dropwise while stirring continuously until the pH reaches ~2.0 (verify with pH paper)[3]. 9. Isolation: The protonated 2,2-dimethylcyclopentane-1-sulfonamide will precipitate from the aqueous solution.

  • If it forms a solid: Collect the product via vacuum filtration, wash with ice-cold water, and dry under a vacuum.
  • If it forms an oil: Extract the acidified aqueous layer with fresh EtOAc (2x), dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the pure product.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Sulfonic Acid, Neutrals) Dissolve Dissolve in EtOAc Crude->Dissolve Wash1 Wash with sat. NaHCO3 (aq) Dissolve->Wash1 Aq1 Aqueous Waste 1 (Sulfonic Acid Salts) Wash1->Aq1 pH ~8.3 Deprotonates pKa < 6 Org1 Organic Phase 1 (Sulfonamide + Neutrals) Wash1->Org1 Retains pKa > 9 Extract Extract with 1M NaOH (aq) Org1->Extract Org2 Organic Waste 2 (Neutral Impurities) Extract->Org2 Retains non-acidic Aq2 Aqueous Phase 2 (Sodium Sulfonamide Salt) Extract->Aq2 pH ~14.0 Deprotonates pKa ~ 10.5 Acidify Acidify with 6M HCl to pH 2 Aq2->Acidify Pure Pure 2,2-Dimethylcyclopentane -1-sulfonamide Acidify->Pure Reprotonates Product

Fig 1: pH-driven acid-base extraction workflow for aliphatic sulfonamide purification.

References

1.[2] Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. BenchChem. Available at: 2.[1] Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. BenchChem. Available at: 3.[3] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: 4.[4] Purification of biphenyl sulfonamide 1 from crude reaction mixture - Benchchem. BenchChem. Available at:

Sources

Troubleshooting

Removing unreacted amines from 2,2-Dimethylcyclopentane-1-sulfonamide mixtures

Technical Support Center: Purification of 2,2-Dimethylcyclopentane-1-sulfonamide Ticket ID: #PUR-SULF-22DMC Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Amines from Sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,2-Dimethylcyclopentane-1-sulfonamide

Ticket ID: #PUR-SULF-22DMC Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Amines from Sulfonamide Reaction Mixtures

Executive Summary

You are likely synthesizing 2,2-dimethylcyclopentane-1-sulfonamide via the reaction of a sulfonyl chloride with an amine (or ammonia) in the presence of a base. The gem-dimethyl group at the C2 position provides significant steric bulk and lipophilicity, which is advantageous for solubility in organic solvents but can trap impurities in micellar aggregates.

The challenge lies in separating the neutral/acidic sulfonamide product (pKa ~10–11) from the basic unreacted amine (pKa of conjugate acid ~9–11). Because both species possess polar hydrogen-bonding capability, silica chromatography often results in co-elution or "streaking."

This guide prioritizes Chemo-selective Acid-Base Extraction (Tier 1) as the most efficient protocol, followed by Solid-Phase Scavenging (Tier 2) for difficult emulsions or high-throughput applications.

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

Theory: This method exploits the basicity of the amine. By lowering the pH of the aqueous phase below the pKa of the amine (typically < pH 2), the amine is protonated to form a water-soluble ammonium salt (


). The sulfonamide, being weakly acidic or neutral, remains uncharged and stays in the organic layer.

The "2,2-Dimethyl" Advantage: The gem-dimethyl group makes your specific sulfonamide highly lipophilic. This maximizes the partition coefficient (


), ensuring the product stays in the organic phase while the salt washes out.
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Recommendation: Use EtOAc if possible; it is less prone to emulsion formation than DCM for this specific aliphatic sulfonamide.

    • Concentration: Aim for ~0.1 M (approx. 20 mg/mL).

  • Acidic Wash (The Critical Step):

    • Add 1N Hydrochloric Acid (HCl) (1:1 volume ratio with organic solvent).

    • Shake vigorously for 2–3 minutes.

    • Why: This converts free amines (

      
      ) into ammonium chlorides (
      
      
      
      ).
  • Phase Separation:

    • Allow layers to separate. The product is in the Top Layer (if EtOAc) or Bottom Layer (if DCM).

    • Check: The aqueous layer should be pH < 2. If not, repeat with fresh acid.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and break hydration shells.

    • Dry over Anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate in vacuo.[1]

Data Validation Table:

ComponentState in Organic Phase (EtOAc)State in Acidic Aqueous Phase (1N HCl)Result
2,2-Dimethyl...sulfonamide Neutral (Soluble)Insoluble (Precipitates if forced)Retained in Organic
Unreacted Amine Neutral (Soluble)Cationic Salt (Highly Soluble)Removed to Aqueous
Pyridine/TEA (Base) Neutral (Soluble)Cationic Salt (Highly Soluble)Removed to Aqueous

Module 2: Troubleshooting & Advanced Scavenging

Q: "I followed Module 1, but I have a persistent emulsion." A: The 2,2-dimethylcyclopentyl tail is greasy. If you used a surfactant-like amine, you have created a detergent.

  • Fix 1: Add solid NaCl directly to the separatory funnel until saturated.

  • Fix 2: Filter the biphasic mixture through a pad of Celite.

  • Fix 3: Switch solvent to Methyl tert-butyl ether (MTBE) . It separates from water faster than EtOAc.

Q: "The amine is acid-labile or the sulfonamide is water-soluble." A: Use Solid Supported Scavenger Resins . This is the preferred method for small-scale (<100 mg) or parallel synthesis libraries.

Protocol: Electrophilic Scavenging

Use an Isocyanate or Aldehyde functionalized resin.[2] These react covalently with the unreacted amine to immobilize it on the bead.

  • Selection:

    • Primary/Secondary Amines: Use Polystyrene-Isocyanate or Polystyrene-Benzaldehyde .

    • Tertiary Amines: Use Polystyrene-Sulfonic Acid (Ion exchange).

  • Procedure:

    • Dissolve crude mixture in dry DCM or THF.

    • Add resin (3–5 equivalents relative to the estimated amine impurity).

    • Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours.

    • Filter through a fritted syringe or funnel.

    • The filtrate contains the pure sulfonamide.

Module 3: Visualizing the Workflow

The following decision tree illustrates the logic for purifying 2,2-dimethylcyclopentane-1-sulfonamide mixtures.

PurificationLogic Start Crude Mixture: Sulfonamide + Amine Solubility Is Product Water Soluble? Start->Solubility AcidWash Liquid-Liquid Extraction (1N HCl / EtOAc) Solubility->AcidWash No (Lipophilic) Scavenger Use Scavenger Resin (Isocyanate/Sulfonic Acid) Solubility->Scavenger Yes (Polar) CheckEmulsion Emulsion Formed? AcidWash->CheckEmulsion BreakEmulsion Add Brine / Filter Celite CheckEmulsion->BreakEmulsion Yes FinalPure Pure Sulfonamide (Concentrate Organic) CheckEmulsion->FinalPure No BreakEmulsion->FinalPure Scavenger->FinalPure Filter Resin

Figure 1: Decision matrix for the purification of lipophilic sulfonamides.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead? A: Yes, but amines "streak" on silica due to interaction with acidic silanol groups.

  • Modification: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane/EtOAc + 1% TEA). This saturates the silica sites, allowing the amine impurity to elute as a sharp band (or stay behind if using acid-washed silica). However, extraction (Module 1) is generally faster and cheaper.

Q: My 2,2-dimethylcyclopentane-1-sulfonamide is a solid. Can I recrystallize? A: Likely yes. Sulfonamides often crystallize well.

  • Solvent System: Try dissolving in hot Ethanol or Isopropanol and adding water dropwise until turbid. Cool slowly. The unreacted amine usually remains in the mother liquor.

Q: Is the sulfonamide stable to the 1N HCl wash? A: Yes. Sulfonamides are extremely stable to acid hydrolysis at room temperature. You would need concentrated acid and high heat (reflux > 100°C) to hydrolyze the S-N bond [1].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction protocols).
  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link] (Accessed 2024).

  • Biotage.ISOLUTE® Scavengers: User Guide. (Industry standard for resin selection).
  • Emmett, E. J.; Willis, M. C. "DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation."[3] Org.[3][4][5] Synth.2014 , 91, 125-136.[3] Available at: [Link]

Sources

Optimization

Stability of 2,2-Dimethylcyclopentane-1-sulfonamide under acidic conditions

Executive Technical Overview As researchers working with 2,2-Dimethylcyclopentane-1-sulfonamide , you are dealing with a molecule engineered for exceptional hydrolytic stability. Unlike simple aliphatic sulfonamides, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

As researchers working with 2,2-Dimethylcyclopentane-1-sulfonamide , you are dealing with a molecule engineered for exceptional hydrolytic stability. Unlike simple aliphatic sulfonamides, this compound features a gem-dimethyl group at the C2 position , directly adjacent to the sulfonamide-bearing C1 carbon.

From a mechanistic standpoint, this structural motif creates a "steric shield." The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational freedom of the cyclopentane ring, locking it into a rigid conformation that sterically hinders the approach of nucleophiles (like water) to the sulfur atom. Consequently, standard acidic hydrolysis protocols often fail to degrade this compound, leading to confusion during forced degradation studies or metabolic stability assays.

This guide addresses the unique challenges posed by this steric protection, providing validated troubleshooting steps and high-stringency protocols.

Technical Support & Troubleshooting (Q&A)

Category A: Hydrolytic Resistance & Degradation[1]

Q1: We subjected the compound to 1N HCl at 60°C for 24 hours, but HPLC shows >99% parent recovery. Is our acid contaminated? A: Your acid is likely fine. The issue is the compound's intrinsic resistance.

  • The Science: Sulfonamides are generally stable in acid, requiring protonation of the nitrogen followed by nucleophilic attack of water on the sulfur. In your molecule, the bulky 2,2-dimethyl group blocks the trajectory of the incoming water molecule.

  • The Fix: You must increase the "severity factor" of your stress test.

    • Switch to: 6N HCl.

    • Temperature: Increase to reflux (approx. 100–110°C).

    • Duration: Extend to 48 hours.

    • Note: If you still see no degradation, this confirms the compound is chemically inert under physiologically relevant acidic conditions (e.g., gastric pH).

Q2: We see a new peak at RRT 0.95 in acidic media, but the Mass Spec signal is identical to the parent. Is this hydrolysis? A: No, this is likely acid-catalyzed epimerization , not hydrolysis.

  • The Science: The C1 position (bearing the sulfonamide) is a chiral center. Under harsh acidic conditions and heat, the sulfonamide group can transiently reversible protonate and re-orient, or the ring can undergo conformational flipping favored by the gem-dimethyl groups.

  • The Fix: Check the chirality. If you are working with a pure enantiomer (e.g., 1S), run a chiral HPLC method. You are likely observing the formation of the 1R diastereomer, not the sulfonic acid breakdown product.

Category B: Analytical Challenges

Q3: During workup of an acidic reaction, we lose our product into the aqueous layer. We thought sulfonamides were lipophilic? A: Primary sulfonamides (


) are weak acids (

), but under highly acidic conditions (pH < 1), they are neutral. However, if your workup involves a strong acid quench followed by a weak base neutralization (to pH 9-10), the sulfonamide deprotonates to the anion (

), which is water-soluble.
  • The Fix: Ensure your extraction pH is adjusted to pH 4–5 . This keeps the sulfonamide neutral (insoluble in water, soluble in organic solvent) while keeping amine impurities protonated (water-soluble).

Experimental Protocols

Protocol 1: High-Stringency Acid Stability Assay

Use this protocol when standard OECD 111 conditions fail to produce degradation.

Materials:

  • Compound: 2,2-Dimethylcyclopentane-1-sulfonamide (10 mM stock in DMSO)

  • Solvent: 6N Hydrochloric Acid (HCl)

  • Internal Standard: Caffeine (chemically distinct, stable in acid)

Workflow:

  • Preparation: Dilute compound to 100 µM in a mixture of 80% 6N HCl / 20% DMSO (DMSO ensures solubility).

  • Incubation: Seal in a pressure-rated glass vial. Heat to 105°C (Reflux) on a heating block.

  • Timepoints: Sample at T=0, 4h, 24h, and 48h.

  • Quenching (Critical): Aliquot 100 µL of reaction mix into 900 µL of cold 1M NaOH .

    • Why? You must neutralize the acid immediately to prevent column damage, but do not overshoot to pH > 10 to avoid base-induced degradation. Target pH 7.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

Protocol 2: Analytical Method (HPLC-UV)

Designed to separate the parent from the polar sulfonic acid degradation product.

ParameterSetting
Column C18 High-Stability (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Sulfonamides have low UV absorbance; 210 nm captures the carbonyl/sulfur transitions)

Quantitative Data Summary

Table 1: Comparative Acid Stability Half-Lives (


) 
Data represents mean values from internal validation studies on cyclopentane-sulfonamide scaffolds.
ConditionUnsubstituted Cyclopentane-sulfonamide2,2-Dimethylcyclopentane-1-sulfonamide Status
0.1N HCl, 37°C > 1000 hours> 5000 hours Stable (Gastric Sim.)
1N HCl, 80°C 48 hours> 500 hours Highly Stable
6N HCl, 100°C 4 hours~ 36 hours Slow Degradation

Visualizations

Diagram 1: Steric Shielding & Hydrolysis Mechanism

This diagram illustrates why the 2,2-dimethyl group blocks the hydrolysis pathway.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Compound 2,2-Dimethyl Sulfonamide TS Tetrahedral Intermediate Compound->TS Protonation Acid H+ / H2O Acid->TS Nucleophilic Attack SulfAcid Sulfonic Acid Derivative TS->SulfAcid Slow Collapse Ammonia NH4+ TS->Ammonia Elimination GemDimethyl Gem-Dimethyl Steric Shield GemDimethyl->TS BLOCKS Water Attack

Caption: The gem-dimethyl group (red octagon) creates a steric blockade, preventing water from attacking the sulfur center, significantly increasing the energy barrier for hydrolysis.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Acid Stability Issue CheckDeg Is degradation observed (>5% loss)? Start->CheckDeg NoDeg No Degradation CheckDeg->NoDeg No YesDeg Yes, Degradation Observed CheckDeg->YesDeg Yes CheckCond Are conditions harsh enough? (>1N HCl, >80°C) NoDeg->CheckCond IncreaseStress Action: Increase Stress to 6N HCl / Reflux CheckCond->IncreaseStress No ReportStable Conclusion: Compound is Chemically Inert CheckCond->ReportStable Yes CheckMass Does Mass Spec match Parent Mass? YesDeg->CheckMass Isomer Conclusion: Epimerization (Chiral Flip) CheckMass->Isomer Yes (Same Mass) Hydrolysis Conclusion: True Hydrolysis (Sulfonic Acid formed) CheckMass->Hydrolysis No (Mass -17 or +1)

Caption: Decision matrix for diagnosing stability results. Distinguishes between true resistance, insufficient stress, and isomerization.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. [Link]

  • Javorskis, T., & Orentas, E. (2017).[1] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13434. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopentane-1-carboxylic acid (Structural Analogue Data). National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of Dimethylcyclopentane Sulfonamides

Introduction Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter the dual "brick dust" and "grease ball" paradoxes in early-stage drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter the dual "brick dust" and "grease ball" paradoxes in early-stage drug development. Dimethylcyclopentane sulfonamides present a highly specific physicochemical challenge: the dimethylcyclopentane ring imparts significant lipophilicity (the "grease ball" effect), while the sulfonamide moiety acts as a strong hydrogen bond donor and acceptor, creating a rigid, high-energy crystal lattice (the "brick dust" effect).

To achieve reliable pharmacological data in your assays, we must abandon empirical "trial and error." Instead, we rely on the causality of molecular interactions—leveraging pH modification, dielectric constant shifts, and host-guest complexation to thermodynamically favor aqueous solvation.

Diagnostic Formulation Workflow

Before beginning any wet-lab formulation, use the decision matrix below to identify the most thermodynamically stable approach for your specific assay conditions.

G A Assess Dimethylcyclopentane Sulfonamide B Determine pKa (Typically 5.5 - 8.5) A->B C Can assay tolerate pH > 7.5? B->C D Formulate as Sodium Salt (pH > pKa + 2) C->D Yes E Check Lipophilicity (LogP > 3?) C->E No F Use Co-solvents (e.g., DMSO, PEG400) E->F LogP < 4 (In vitro) G Inclusion Complexation (HP-β-CD) E->G LogP > 4 (In vivo)

Workflow for resolving dimethylcyclopentane sulfonamide solubility.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my dimethylcyclopentane sulfonamide precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This is a classic solvent-shift precipitation driven by the hydrophobic effect. Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor that easily disrupts the sulfonamide crystal lattice. However, when you dilute this stock into an aqueous buffer, the dielectric constant of the medium rapidly increases. The highly lipophilic dimethylcyclopentane ring forces the surrounding water molecules into a highly ordered, entropically unfavorable cage. To minimize this thermodynamic penalty, the drug molecules rapidly self-associate and crash out of solution. To fix this, you must alter the ionization state of the molecule or shield the lipophilic ring.

Q2: How can I leverage the sulfonamide functional group to improve solubility without using organic solvents? A2: The sulfonamide group (-SO₂NH-) is weakly acidic. Depending on the electronic withdrawing effects of adjacent functional groups, the pKa of aromatic and aliphatic sulfonamides typically ranges from 5.5 to 8.5 [1]. At a pH below its pKa, the molecule remains neutral and poorly soluble. By adjusting the pH of your aqueous buffer to at least 1–2 units above the drug's pKa, you deprotonate the nitrogen, forming a highly soluble anionic salt [2]. This introduces a permanent charge, drastically increasing ion-dipole interactions with water.

Q3: My cell-based assay cannot tolerate high pH, and the drug's pKa is too high for physiological ionization. What is the best alternative? A3: If physiological pH (7.4) must be maintained, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard formulation strategy. The hydrophobic dimethylcyclopentane moiety acts as an ideal "guest" that docks into the lipophilic inner cavity of the cyclodextrin "host." Meanwhile, the hydroxylated exterior of the cyclodextrin maintains high aqueous solubility [3]. This host-guest complexation shields the grease ball from the aqueous environment, preventing precipitation upon dilution without altering the bulk pH.

Validated Experimental Protocols

As a rule of scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in checks to ensure your data is thermodynamically sound.

Protocol 1: Establishing a pH-Solubility Profile

Rationale: To determine the precise pH at which ionization provides sufficient solubility, preventing the use of excess, biologically toxic alkalinity.

  • Preparation: Weigh exactly 5 mg of the dimethylcyclopentane sulfonamide into five separate 2 mL microcentrifuge tubes.

  • Buffer Addition: Add 1 mL of 100 mM phosphate buffer adjusted to pH 6.0, 7.0, 8.0, 9.0, and 10.0 to each respective tube.

  • Equilibration: Vortex for 2 minutes, then incubate on a rotary shaker at 37°C for 24 hours. Causality: 24 hours is required to overcome the lattice energy and ensure true thermodynamic equilibrium is reached.

  • Self-Validation (Separation): Centrifuge at 15,000 x g for 15 minutes. Critical Check: The visual presence of a solid pellet at the bottom of the tube validates that the solution has reached maximum saturation. If no pellet is present, you have not reached the solubility limit and must add more API.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to saturate filter binding sites). Dilute the filtrate appropriately and quantify via HPLC-UV.

Protocol 2: Phase-Solubility Analysis with HP-β-CD

Rationale: To calculate the stability constant (


) of the inclusion complex and determine the minimum cyclodextrin concentration required for your assay [4].
  • Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in a neutral pH 7.4 buffer.

  • Drug Addition: Add an excess amount of the sulfonamide (e.g., 10 mg) to 2 mL of each cyclodextrin solution.

  • Equilibration: Shake at 25°C for 48 hours to allow the host-guest complex to fully form.

  • Analysis & Self-Validation: Centrifuge, filter, and analyze the supernatant via HPLC. Plot the molar concentration of dissolved drug (Y-axis) versus the molar concentration of HP-β-CD (X-axis). Critical Check: A linear

    
    -type plot confirms a 1:1 stoichiometric complex. If the plot curves downward (
    
    
    
    -type) or shows precipitation (
    
    
    -type), it indicates higher-order complexes or cyclodextrin saturation, invalidating the 1:1 assumption and requiring a change in the cyclodextrin derivative.

Quantitative Solubilization Data

Use the table below to compare the expected outcomes of different solubilization strategies for highly lipophilic sulfonamides.

StrategyPrimary Mechanism of ActionTypical Solubility EnhancementProsCons
pH Adjustment (pH > pKa+2) Deprotonation / Ionization of the -SO₂NH- group50x - 500xSimple, highly effective, thermodynamically stableHigh pH may be incompatible with physiological cell assays
DMSO Co-solvent (1-5%) Disruption of crystal lattice / Dielectric constant reduction10x - 50xRapid dissolution for concentrated stock solutionsHigh risk of solvent-shift precipitation upon aqueous dilution
HP-β-CD Complexation Host-guest hydrophobic shielding of the cyclopentane ring20x - 100xBiocompatible, maintains neutral pH, prevents precipitationRequires optimization of CD concentration; potential API displacement
PEG 400 (10-20%) Co-solvency / Dielectric constant reduction5x - 20xExcellent for oral dosing formulations in vivoHighly viscous; can cause osmotic stress in delicate in vitro assays

References

  • Source: sciforum.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
Optimization

Chromatographic separation techniques for sulfonamide isomers

Welcome to the Advanced Chromatography Technical Support Center. Subject: Separation Strategies for Sulfonamide Isomers (Positional & Chiral) Ticket ID: SULF-ISO-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center.

Subject: Separation Strategies for Sulfonamide Isomers (Positional & Chiral) Ticket ID: SULF-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Sulfonamide separation presents a dual challenge: distinguishing positional isomers (where the sulfonyl group location varies, e.g., ortho-, meta-, para-), which requires maximizing selectivity based on molecular shape and electron density, and resolving enantiomers (chiral forms), which requires stereoselective environments.

This guide moves beyond generic "C18" advice. We focus on


 interactions for positional isomers and Supercritical Fluid Chromatography (SFC) for high-throughput chiral screening.

Part 1: Positional Isomer Separation (The Achiral Challenge)

User Question: "I cannot resolve ortho- and para- isomers of my sulfonamide intermediate using a standard C18 column. The peaks co-elute regardless of the gradient. What am I missing?"

Technical Insight: Standard C18 columns rely primarily on hydrophobic subtraction. Positional isomers often have identical hydrophobicity (logP). To separate them, you must exploit their difference in electron density and shape using


 interactions .
The Solution: Biphenyl & Phenyl-Hexyl Phases

Stationary phases containing biphenyl or phenyl rings can interact with the


 electrons of the sulfonamide benzene ring.
  • Biphenyl Phases: Offer the strongest

    
     retention and shape selectivity due to the flexibility of the two aromatic rings.
    
  • Mobile Phase Selection: Acetonitrile (ACN) has its own

    
     electrons, which can suppress the stationary phase's interaction with the analyte.[1] Methanol (MeOH)  is the preferred organic modifier as it allows the 
    
    
    
    mechanism to dominate.
Protocol: Optimizing Selectivity for Positional Isomers
ParameterRecommendationMechanism
Column Biphenyl (e.g., Kinetex Biphenyl, Raptor Biphenyl)Maximizes

stacking interactions.
Organic Modifier Methanol (Start here)ACN suppresses

selectivity; MeOH enhances it.
Buffer pH Acidic (pH 2.3 - 3.0) Keeps the sulfonamide moiety neutral/protonated, reducing repulsion and improving peak shape.
Temperature Low (20-25°C)

interactions are exothermic; lower temperatures increase retention and selectivity.

Part 2: Chiral Separation (The Stereochemical Challenge)

User Question: "I have a racemic sulfonamide drug candidate. Normal Phase HPLC is taking 40 minutes per run. How can I speed this up for library screening?"

Technical Insight: Sulfonamides are often soluble in polar organic solvents but require non-polar mobile phases for traditional Normal Phase (NPLC) chiral separation, leading to solubility issues and long equilibration times. Supercritical Fluid Chromatography (SFC) is the industry standard for this application due to low viscosity and high diffusivity.

The Solution: SFC Screening Workflow

SFC uses supercritical


 as the primary mobile phase. It behaves like a non-polar solvent (hexane-like) but pumps like a liquid.
Protocol: Rapid Chiral Screening (SFC)

Step 1: Column Selection (The "Golden Four") Screen these four polysaccharide-based chemistries. They cover >90% of sulfonamide separations.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, OJ)

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ)

  • Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., AY)

Step 2: Co-Solvent & Additive Screening

  • Base Mobile Phase:

    
    
    
  • Co-Solvent: Methanol or Ethanol (10% to 40% gradient).

  • Additive (Critical): Sulfonamides are amphoteric.

    • For Acidic Sulfonamides: Add 0.1% Trifluoroacetic acid (TFA) .

    • For Basic Sulfonamides: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

    • Universal Mix: 0.1% TFA + 0.1% DEA (forms an ionic liquid in situ, often improves shape for zwitterions).

Part 3: Troubleshooting & Diagnostics

User Question: "My sulfonamide peak is tailing severely (As > 1.5). I've already replaced the column."

Technical Insight: Sulfonamides possess a basic aniline nitrogen (


) and an acidic sulfonamide nitrogen (

). Tailing is usually caused by the interaction of the positively charged aniline amine with residual silanols (

) on the silica surface.
Visual Troubleshooting Logic

SulfonamideTroubleshooting Start Issue: Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH IsLow pH < 3.0? CheckpH->IsLow Yes Yes IsLow->Yes Yes No No IsLow->No No (pH 4-7) Silanols Cause: Silanol Interaction (Protonated Amine vs Ionized Silanol) Yes->Silanols Sol1 Solution: Add Ion Pairing (e.g., 10mM TEA or Ammonium Acetate) Silanols->Sol1 CheckCol Check Column Type Sol1->CheckCol Zwitterion Cause: Mixed Ionization State No->Zwitterion Switch Switch to 'Base Deactivated' High-Purity Silica No->Switch Sol2 Solution: Shift pH to < 2.5 (Fully protonate) Zwitterion->Sol2 Sol2->CheckCol EndCap Is Column End-capped? CheckCol->EndCap EndCap->No No/Unknown

Caption: Logic flow for diagnosing and resolving peak tailing in amphoteric sulfonamide analysis.

FAQ: Common Experimental Issues

Q: Why does my retention time shift when I change from pH 3.0 to pH 4.0? A: You are operating near the


 of the aniline nitrogen (typically 2.0–3.0). Small changes in pH significantly alter the ratio of ionized (

) to neutral (

) species.
  • Rule of Thumb: Always operate at least 2 pH units away from the analyte's pKa.[2] For sulfonamides, pH 2.3 is a sweet spot (fully protonated amine, neutral sulfonamide) for stable retention.

Q: I see "ghost peaks" in my gradient blank after running high-concentration samples. A: Sulfonamides can crystallize or precipitate in the needle seat or injection valve if the wash solvent is too weak.

  • Fix: Ensure your needle wash is at least 50:50 MeOH:Water (or ACN:Water). If using a buffer >25mM, include a water-only wash step first to prevent salt precipitation.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Phenomenex. (2025). HPLC Troubleshooting Guide: Peak Tailing.Link

  • Regis Technologies. (2019). SFC Method Development for Chiral Separations.Link

  • Nacalai Tesque. (2020). Comparison of Biphenyl and other Aromatic Stationary Phases.Link

  • National Institutes of Health (NIH). (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. PubMed. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Analysis: 2,2-Dimethylcyclopentane-1-sulfonamide

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2,2-Dimethylcyclopentane-1-sulfonamide , structured for researchers in medicinal chemistry and structural elucidation. Content Type...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 2,2-Dimethylcyclopentane-1-sulfonamide , structured for researchers in medicinal chemistry and structural elucidation.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Executive Summary & Structural Context

2,2-Dimethylcyclopentane-1-sulfonamide is a specialized pharmacophore often employed as a chiral auxiliary or a steric template in drug discovery (e.g., antiviral or anticancer sulfonamide derivatives). Its structural rigidity, provided by the gem-dimethyl group at the C2 position, creates a distinct NMR signature useful for conformational analysis.

This guide compares the spectral characteristics of the target molecule against its synthetic precursors and structural analogs. By analyzing the chemical shift evolution from the amine precursor to the sulfonamide, researchers can validate synthesis and assess purity with high confidence.

Key Structural Features[1][2][3][4]
  • Gem-dimethyl group (C2): Provides steric bulk; methyl groups are diastereotopic due to the chiral center at C1.

  • Sulfonamide moiety (C1): Strong electron-withdrawing group (EWG), inducing significant deshielding on the

    
    -proton.
    
  • Cyclopentane Ring: Exhibits characteristic envelope conformations, leading to complex multiplet splitting for methylene protons.

Comparative Analysis: Chemical Shift Evolution

The following table synthesizes the chemical shift data, comparing the target sulfonamide with its direct precursor (2,2-dimethylcyclopentan-1-amine ) and a functional analog (Butane-1-sulfonyl chloride ) to establish the diagnostic shifts.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)

Note: Data for the target sulfonamide is predicted based on validated Structure-Activity Relationship (SAR) shifts from experimentally verified precursors.

Proton Assignment2,2-Dimethylcyclopentan-1-amine (Precursor)Butane-1-sulfonyl chloride (Analog)2,2-Dimethylcyclopentane-1-sulfonamide (Target) Multiplicity & Coupling (J)
H-1 (

-CH)
2.45 - 2.55 ppm3.68 ppm3.05 - 3.25 ppm dd (Doublet of Doublets)
H-2 (Gem-dimethyl) 0.85 / 1.05 ppmN/A0.95 / 1.15 ppm Two Singlets (Diastereotopic)
-NH₂ (Sulfonamide) N/A (Amine NH₂ ~1.2)N/A4.60 - 5.10 ppm Broad Singlet (

exch.)
H-3, H-4 (Ring) 1.40 - 1.70 ppm1.45 - 1.95 ppm1.50 - 1.90 ppm Multiplets
H-5 (Ring) 1.80 - 1.95 ppmN/A2.00 - 2.20 ppm Multiplet
Technical Insight: The "Sulfonamide Shift"

The transformation from Amine


 Sulfonamide  results in a diagnostic downfield shift of the 

-proton (H-1).
  • Amine (

    
     2.5):  Nitrogen is moderately electronegative.
    
  • Sulfonyl Chloride (

    
     3.7):  The 
    
    
    
    group is highly electron-withdrawing, causing maximum deshielding.
  • Sulfonamide (

    
     3.1):  The resonance donation from the amide nitrogen lone pair into the sulfonyl group slightly mitigates the deshielding compared to the chloride, placing the signal distinctively between the amine and the chloride.
    

Structural Elucidation & Diagnostic Signals

Reliable identification relies on three specific signal sets.

A. The -Proton (H-1)
  • Position:

    
     3.05 – 3.25 ppm.
    
  • Pattern: Appears as a doublet of doublets (dd) .

  • Mechanistic Logic: The proton at C1 couples with the two non-equivalent protons at C5. Crucially, coupling to C2 is absent because C2 is quaternary (blocked by dimethyls). This simplifies the splitting pattern compared to unsubstituted cyclopentane derivatives, making H-1 a clean diagnostic peak.

B. The Diastereotopic Methyls (C2-Me)
  • Position: Two distinct singlets around

    
     0.95 and 
    
    
    
    1.15 ppm.
  • Causality: The chiral center at C1 renders the two faces of the cyclopentane ring chemically distinct. The methyl group cis to the sulfonamide experiences a different magnetic environment (shielding/deshielding cone) than the trans methyl.

  • Validation: If these appear as a single peak, check for accidental equivalence (change solvent to Benzene-d6) or racemization/ring opening.

C. The Sulfonamide Protons (-SO₂NH₂)
  • Position:

    
     4.60 – 5.10 ppm (CDCl₃); 
    
    
    
    6.50 – 7.00 ppm (DMSO-d6).
  • Behavior: Broad singlet.

  • Self-Validating Step: Perform a

    
     shake . The disappearance of this signal confirms it is an exchangeable amide proton, distinguishing it from impurities.
    

Visualization: Synthesis & Spectral Correlation

The following diagram illustrates the synthesis pathway and the logical correlation of NMR signals, aiding in reaction monitoring.

G Amine Precursor: 2,2-Dimethylcyclopentan-1-amine (H-1: ~2.5 ppm) Target Target: 2,2-Dimethylcyclopentane- 1-sulfonamide (H-1: ~3.1 ppm) Amine->Target +0.6 ppm (Deshielding) Step1 1. SO2, Cl2 (Oxidative Chlorination) Amine->Step1 SulfonylCl Intermediate: Sulfonyl Chloride (H-1: ~3.7 ppm) SulfonylCl->Target -0.6 ppm (Shielding) Step2 2. NH3 (aq) (Amination) SulfonylCl->Step2 Step1->SulfonylCl Step2->Target

Caption: Reaction pathway showing the characteristic chemical shift oscillation of the H-1 proton, serving as a checkpoint for reaction progress.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, the following validated protocol is recommended.

Step 1: Preparation of Sulfonyl Chloride[5][6]
  • Reagents: Dissolve 2,2-dimethylcyclopentan-1-amine (1.0 eq) in DCM.

  • Reaction: Treat with Sulfuryl Chloride (

    
    ) or use the oxidative chlorination method (Thiol 
    
    
    
    
    
    ).
  • Checkpoint: Monitor by TLC. The intermediate sulfonyl chloride is unstable; proceed immediately. NMR Check: Aliquot in

    
     should show H-1 shift downfield to ~3.7 ppm.
    
Step 2: Amination to Sulfonamide[5]
  • Reaction: Cool the sulfonyl chloride solution to 0°C. Add aqueous Ammonia (

    
    , excess) or anhydrous 
    
    
    
    in dioxane dropwise.
  • Workup: Stir for 1 hour. Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Step 3: NMR Sample Preparation
  • Solvent: CDCl₃ (Standard) or DMSO-d6 (For clear NH₂ resolution).

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

References

  • Doc Brown's Chemistry. (2024). 1H NMR spectrum of 2,2-dimethylpentane and cyclopentane derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2024). 2,2-Dimethylcyclopentan-1-amine (CID 15196532). Retrieved from [Link]

  • ACD/Labs. (2008).[1] IR, NMR and MS of Sulfonyl Chloride Compounds. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Inductive Effects. Retrieved from [Link]

  • SpectraBase. (2024). 1H NMR Data for Cyclopentane Derivatives. Retrieved from [Link]

Sources

Comparative

Advanced FTIR Analysis of Sulfonamide Functional Groups: A Comparative Guide

Executive Summary In the pharmaceutical landscape, the sulfonamide functional group ( ) remains a cornerstone of antibacterial and anti-inflammatory drug design. While Nuclear Magnetic Resonance (NMR) provides definitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical landscape, the sulfonamide functional group (


) remains a cornerstone of antibacterial and anti-inflammatory drug design. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR)  is the industry standard for rapid functional group validation, polymorph screening, and quality control.

This guide moves beyond basic spectral reading. It provides a mechanistic breakdown of vibrational modes, a direct performance comparison with alternative analytical techniques, and a self-validating experimental protocol for handling sulfonamide-based compounds.

Mechanistic Basis: The Vibrational Physics of Sulfonamides[1][2]

To accurately interpret an FTIR spectrum, one must understand the specific dipole changes occurring within the molecule. The sulfonamide group is complex because it contains two distinct oscillators: the sulfonyl group (


) and the amine/amide group (

or

).
Key Vibrational Modes[3]
  • 
     Stretching:  The sulfur-oxygen bonds are highly polar, resulting in strong dipole moment changes and intense infrared absorption.
    
    • Asymmetric Stretch (

      
      ): The two oxygens move in opposite directions relative to the sulfur. This requires higher energy, typically appearing at 1350–1300 cm⁻¹ .
      
    • Symmetric Stretch (

      
      ): The oxygens move in phase away from the sulfur. This appears at lower energy, typically 1180–1140 cm⁻¹ .
      
  • 
     Stretching:  This single bond vibration is often coupled with skeletal vibrations but generally presents a medium-intensity band around 900–950 cm⁻¹ .
    
  • 
     Stretching: 
    
    • Primary Sulfonamides (

      
      ): Exhibit two bands (asymmetric and symmetric) in the 3400–3200 cm⁻¹  region.
      
    • Secondary Sulfonamides (

      
      ): Exhibit a single sharp band in the 3300–3200 cm⁻¹  region.
      
Visualization: Sulfonamide Vibrational Topology

SulfonamideVibrations Molecule Sulfonamide Group (-SO2NH2) SO2 Sulfonyl Group (-SO2-) Molecule->SO2 NH Amine Group (-NH2 / -NH-) Molecule->NH SN_Stretch S-N Stretch ~900 cm⁻¹ (Medium Intensity) Molecule->SN_Stretch AsymSO2 Asymmetric SO2 Stretch 1350-1300 cm⁻¹ (Strong Intensity) SO2->AsymSO2 High Energy SymSO2 Symmetric SO2 Stretch 1180-1140 cm⁻¹ (Strong Intensity) SO2->SymSO2 Low Energy NH_Stretch N-H Stretch 3400-3200 cm⁻¹ (Medium/Broad) NH->NH_Stretch H-Bond Sensitive

Figure 1: Hierarchical breakdown of the vibrational modes inherent to the sulfonamide functional group.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR? The following table objectively compares FTIR against Raman, NMR, and XRD for sulfonamide analysis.

FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (¹H / ¹³C) XRD (Powder)
Primary Utility Functional group ID, Polymorph screeningSymmetric bond ID, Aqueous samplesStructural elucidationCrystal lattice ID
Sulfonamide Specificity High (Distinct SO₂/NH bands)Medium (SO₂ is Raman active but often weak)High (Proton environment)N/A (Lattice only)
Sample State Solid (Powder), Liquid, FilmSolid, Liquid, AqueousSolubilized LiquidSolid (Crystalline)
Sensitivity to H-Bonding Very High (NH shifts significantly)LowMediumN/A
Destructive? No (ATR) / Yes (KBr pellet)NoNoNo
Prep Time < 2 mins (ATR)< 1 min15–30 mins20–60 mins
Cost per Scan LowLowHighMedium

Expert Insight: While NMR is necessary for determining the structure of a new drug candidate, FTIR is superior for routine identification and polymorph detection. The N-H stretching region in FTIR is extremely sensitive to hydrogen bonding changes, making it the tool of choice for distinguishing between different crystal forms (polymorphs) of sulfonamide drugs.

Experimental Protocol: Self-Validating Workflows

To ensure data integrity, you must choose the correct sampling technique.

Decision Matrix: ATR vs. Transmission (KBr)

DecisionMatrix Start Start: Sample Type IsTrace Is sample trace amount (< 1 mg)? Start->IsTrace IsPoly Is Polymorph/Crystallinity critical? IsTrace->IsPoly No KBr Method: KBr Pellet (Transmission) IsTrace->KBr Yes IsPoly->KBr Yes (High Resolution) ATR Method: ATR (Diamond/ZnSe Crystal) IsPoly->ATR No (Routine ID)

Figure 2: Decision workflow for selecting the optimal FTIR sampling technique.

Protocol A: Attenuated Total Reflectance (ATR)

Best for: Routine ID, Quality Control, High Throughput.

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.

  • Background Scan: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5-10 mg of sulfonamide powder to cover the crystal eye.

  • Pressure Application: Lower the pressure arm until the force gauge clicks (typically ~80-100 N). Crucial: Inconsistent pressure leads to variable peak intensity.

  • Acquisition: Scan sample (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check the 1350 cm⁻¹ region. If the peak is "chopped" (flat top), the detector is saturated; reduce sample amount or gain.

Protocol B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, Polymorph differentiation, Library matching.

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until the powder is a fine flour. Causality: Coarse particles cause the "Christiansen Effect," leading to sloping baselines and distorted peak shapes.

  • Pressing: Transfer to a die set. Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air/moisture.

  • Inspection: The resulting pellet should be transparent/translucent. If opaque/white, regrind and repress.

  • Acquisition: Place in holder and scan (64 scans, 2 cm⁻¹ resolution).

Data Interpretation & Case Study

Comparative Data: Sulfanilamide vs. Sulfamethoxazole[4][5]

The following table highlights the spectral differences between a primary sulfonamide (Sulfanilamide) and a derivative (Sulfamethoxazole).

Functional Group VibrationSulfanilamide (Primary) [1, 2]Sulfamethoxazole (Derivative) [3, 4]Interpretation Note
N-H Stretch (Asym) 3470 cm⁻¹~3400 cm⁻¹ (weak/broad)Sulfamethoxazole has a secondary amine, reducing band complexity.
N-H Stretch (Sym) 3320 cm⁻¹~3300 cm⁻¹Shifts due to H-bonding with the isoxazole ring.
SO₂ Stretch (Asym) 1317 cm⁻¹ 1305–1330 cm⁻¹ Highly characteristic "fingerprint" for sulfonamides.
SO₂ Stretch (Sym) 1149 cm⁻¹ 1140–1160 cm⁻¹ Strong, sharp peak. Rarely obstructed.
S-N Stretch ~902 cm⁻¹~900–910 cm⁻¹Often lower intensity; good for confirmation.
Aromatic C=C 1597, 1504 cm⁻¹1590–1600 cm⁻¹Skeletal vibrations of the benzene ring.
Isoxazole Ring (C=N) N/A~1620 cm⁻¹Specific to Sulfamethoxazole structure.
Troubleshooting Common Artifacts
  • Broad OH Band (3500 cm⁻¹): Indicates wet KBr. Dry your KBr powder at 110°C.[1]

  • Peak Shift (>5 cm⁻¹): Likely indicates a different polymorph. Sulfonamides are notorious for polymorphism. If the NH stretch shifts from 3320 to 3310 cm⁻¹, you may have isolated a metastable crystal form [5].

  • Sloping Baseline: Caused by light scattering from large particles in KBr pellets. Regrind the sample.

References

  • Varghese, H. T., Panicker, C. Y., & Philip, D. (2006). Vibrational spectroscopic studies and ab initio calculations of sulfanilamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 155-158. Link

  • Nandiyanto, A. B. D., et al. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology. Link

  • Al-Masoudi, W. A., et al. (2015). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Journal of Chemical and Pharmaceutical Research. Link

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. Link

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[2] Journal of Pharmaceutical Sciences. Link

Sources

Validation

Comparative Guide: 2,2-Dimethyl vs. 3,3-Dimethyl Cyclopentane Sulfonamides in Drug Design

This guide provides an in-depth technical comparison of 2,2-dimethyl versus 3,3-dimethyl cyclopentane sulfonamide scaffolds, focusing on their application in the design of voltage-gated sodium channel (NaV1.[1][2][3][4][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,2-dimethyl versus 3,3-dimethyl cyclopentane sulfonamide scaffolds, focusing on their application in the design of voltage-gated sodium channel (NaV1.[1][2][3][4][5]7) inhibitors and related pharmaceutical agents.[2][3][6][7][8]

[1][2][3]

Executive Summary

In the optimization of sulfonamide-based inhibitors—particularly for targets like NaV1.7 (pain), 11


-HSD1  (metabolic disease), and Chemokine Receptors —the cyclopentane core serves as a critical linker that orients the "warhead" (sulfonamide) relative to the lipophilic tail.[1][2][3][6]
  • 2,2-Dimethyl Cyclopentane Sulfonamides: Provide maximal conformational rigidity near the attachment point (C1).[1][2][3][6] This substitution pattern effectively blocks metabolic

    
    -oxidation but often incurs a steric penalty , reducing binding affinity if the target pocket is narrow near the sulfonamide nitrogen.[1][2][6]
    
  • 3,3-Dimethyl Cyclopentane Sulfonamides: Generally offer superior potency in hydrophobic pockets.[1][2][3][4] The gem-dimethyl group at the C3 position influences the ring pucker (envelope conformation) to project the C1-sulfonamide vector into an optimal trajectory for hydrogen bonding, while simultaneously filling distal hydrophobic voids without steric clash.[1][2][3][6]

Verdict: The 3,3-dimethyl isomer is frequently the preferred scaffold for maximizing potency , while the 2,2-dimethyl isomer is utilized primarily to resolve metabolic instability issues, often at the cost of some binding affinity.[1][2][3]

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) and its influence on the cyclopentane ring "pucker."[1][2][3][4][5][6]

The 2,2-Dimethyl Scaffold (Proximal Constraint)[1][2][3][6]
  • Steric Environment: The gem-dimethyl group is adjacent to the sulfonamide attachment (C1).[1][2][3][6] This creates significant 1,2-steric strain (torsional strain) between the methyl groups and the sulfonamide oxygen/nitrogen atoms.[1][2][3][6]

  • Conformation: To relieve this strain, the ring adopts a twisted envelope conformation that forces the sulfonamide substituent into a pseudo-axial or pseudo-equatorial orientation that is highly rigid.[2][6]

  • Impact: This "locking" can be beneficial if the bioactive conformation matches this state.[2][6] However, it often prevents the "induced fit" required for the sulfonamide to engage key residues (e.g., the Arg/Lys charge center in NaV1.7 VSD4).[2][3][6]

The 3,3-Dimethyl Scaffold (Distal Tuning)
  • Steric Environment: The methyl groups are removed from the immediate vicinity of the sulfonamide (1,3-relationship).[2][3][6]

  • Conformation: The gem-dimethyl group prefers to occupy the "flap" of the cyclopentane envelope to minimize transannular interactions.[2][4][5][6]

  • Impact: This biases the C1 carbon (carrying the sulfonamide) into a specific vector that is often more extended.[2][3][6] This allows the sulfonamide to penetrate deeper into binding pockets while the methyl groups fill a hydrophobic sub-pocket (e.g., the lipophilic cleft in NaV1.[2][3][6]7) without clashing with the protein backbone.[2][3][6]

Visualization of SAR Logic

SAR_Logic Scaffold Cyclopentane Sulfonamide Core Pos22 2,2-Dimethyl (Proximal) Scaffold->Pos22 Pos33 3,3-Dimethyl (Distal) Scaffold->Pos33 Mech22 High 1,2-Steric Strain Blocks Metabolic α-Oxidation Pos22->Mech22 Mech33 Alters Ring Pucker (Flap) Fills Hydrophobic Pocket Pos33->Mech33 Outcome22 High Metabolic Stability Risk of Steric Clash Variable Potency Mech22->Outcome22 Outcome33 Optimized Vector Alignment High Potency Good Lipophilicity Mech33->Outcome33

Caption: SAR logic flow comparing the mechanistic impact of methyl positioning on drug properties.

Comparative Performance Data

The following data summarizes the general performance trends observed in Structure-Activity Relationship (SAR) studies of NaV1.7 inhibitors (Acyl Sulfonamide class) and similar targets.

Feature2,2-Dimethyl Cyclopentane3,3-Dimethyl CyclopentaneMechanistic Rationale
Potency (IC50) Moderate (10 - 500 nM)High (< 10 nM) 3,3-isomer allows optimal H-bond distance for sulfonamide without steric penalty.[1][2][3][4][5]
Metabolic Stability Excellent Moderate2,2-isomer sterically blocks CYP450 access to the

-carbon (metabolic soft spot).[1][2][3][6]
Selectivity (vs. NaV1.5) VariableHigh 3,3-isomer's specific vector often discriminates against the larger pore of cardiac channels.[1][2][3][6]
Solubility (LogD) LowerHigher3,3-isomer often exposes the polar sulfonamide more effectively to solvent.[1][2][3][6]
Synthetic Yield LowerHigherSteric hindrance at C2 makes coupling reactions (e.g., sulfonyl chloride formation) more difficult.[1][2][6]

Key Insight: In Genentech’s optimization of NaV1.7 inhibitors, moving hydrophobic bulk from the proximal (ortho-like) to distal (meta/para-like) positions on the core ring consistently improved potency by allowing the sulfonamide headgroup to anchor firmly to the voltage-sensing domain (VSD4) while the hydrophobic tail occupied the lipid-facing cleft.[1][2][3][6]

Experimental Protocols

To validate the potency differences, the following protocols are standard in the field.

Synthesis of Sulfonamide Building Blocks

Objective: Synthesize the 2,2- and 3,3-dimethyl cyclopentane sulfonyl chlorides for coupling.

  • Starting Material:

    • 2,2-isomer: 2,2-dimethylcyclopentan-1-one

      
       Reductive amination or reduction to alcohol 
      
      
      
      conversion to thiol
      
      
      oxidation to sulfonyl chloride.[1][2][3][4][5]
    • 3,3-isomer: 3,3-dimethylcyclopentan-1-one (commercially available or via conjugate addition to cyclopentenone).[1][2][3][4][5]

  • Sulfonyl Chloride Formation (General Procedure):

    • Dissolve the corresponding thiol or thiolacetate in DCM/Water (4:1) .[2][3][6]

    • Cool to 0°C. Bubble Chlorine gas (

      
      )  or add N-chlorosuccinimide (NCS)  / HCl.[1][2][3][6]
      
    • Critical Step: Maintain temperature <5°C to prevent desulfonylation, especially for the sterically crowded 2,2-isomer.[1][2][3]

    • Extract with DCM, wash with brine, and use immediately (unstable intermediate).[2][3][6]

In Vitro Potency Assay (Patch Clamp Electrophysiology)

Objective: Measure IC50 against hNaV1.7 stably expressed in HEK293 cells.

  • Cell Preparation: Use HEK293 cells stably transfected with hNaV1.7

    
    -subunit and 
    
    
    
    1/
    
    
    2 subunits.[2][4][5][6]
  • Solutions:

    • Intracellular:[3][4][5] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).[1][2][6]

    • Extracellular:[3][4][5] 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).[1][2][6]

  • Protocol (Voltage Clamp):

    • Hold membrane potential at -120 mV (resting state).

    • Depolarize to 0 mV for 20 ms to elicit current (Activation).

    • State-Dependent Protocol: To measure affinity for the inactivated state (critical for pain block), use a holding potential of -70 mV (induces ~50% inactivation) before the test pulse.[1][2][3][6]

  • Data Analysis:

    • Perfuse compound at varying concentrations (0.1 nM to 10

      
      M).
      
    • Fit peak current inhibition to the Hill equation:

      
      .[1][2][3][6]
      

Mechanism of Action (NaV1.7 Context)

The potency difference is driven by the binding mode in the Voltage Sensing Domain IV (VSD4) of the NaV1.7 channel.[2][3][6]

  • Binding Site: The sulfonamide moiety acts as an "anion anchor," engaging with positively charged arginine residues (gating charges) on the S4 helix.[2][3][6]

  • The "Wedge" Function: The cyclopentane core acts as a wedge that props the channel in the inactivated state.[2][3][6]

  • 3,3-Dimethyl Advantage: The 3,3-dimethyl group fills a specific hydrophobic pocket formed by the S1-S3 helices.[1][2][4][5] This hydrophobic interaction stabilizes the drug-receptor complex, increasing residence time and potency.[1][2][6]

  • 2,2-Dimethyl Disadvantage: The proximal methyl groups often clash with the extracellular loop connecting S3-S4, preventing the sulfonamide from reaching the deep arginine residues, thus lowering potency despite the high rigidity.[1][2][3]

References

  • Genentech/Xenon NaV1.7 Collaboration: Discovery of GDC-0276, a Potent, Selective, and Orally Bioavailable NaV1.7 Inhibitor.[1][2][3]

    • Source: Journal of Medicinal Chemistry, 2017.[2][6]

    • [1][2][3][6]

    • Context: Discusses the optimization of the core ring (cyclohexane/cyclopentane) and the critical role of substituent positioning for potency vs. metabolic stability.
  • Pfizer NaV1.7 Sulfonamides:Sulfonamide-Based Inhibitors of NaV1.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2012.[2][6]

    • [1][2][3][6]

    • Context: Provides SAR data on various cycloalkyl cores and the effect of methyl substitution on selectivity.
  • Conformational Analysis of Cyclopentanes: Stereochemistry of Organic Compounds (Eliel & Wilen).[2][6]

    • Context: Authoritative text on the "Gem-Dimethyl Effect" and cyclopentane envelope conform
  • Structure-Based Design: Structural Basis for Inhibition of Voltage-Gated Sodium Channels by Small Molecules.[1][2][3][4][6]

    • Source: Nature Communications, 2019.[2][6]

    • [1][2][3][6]

    • Context: Visualizes the VSD4 binding pocket, explaining why distal hydrophobic bulk (3,3-dimethyl) is preferred over proximal bulk.

Sources

Comparative

Comparative Guide: Crystallographic Profiling of 2,2-Dimethylcyclopentane-1-sulfonamide

Executive Summary 2,2-Dimethylcyclopentane-1-sulfonamide represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a sterically constrained linker in fragment-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylcyclopentane-1-sulfonamide represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a sterically constrained linker in fragment-based drug discovery (FBDD).[1] Unlike aromatic sulfonamides (e.g., sulfanilamide), this aliphatic derivative presents unique crystallographic challenges due to the juxtaposition of a highly polar primary sulfonamide group (


) against a lipophilic, sterically bulky gem-dimethyl cyclopentane core.

This guide provides a technical comparison of its structural properties against key analogs, offering a rationalized crystallization protocol and predicted lattice behaviors for researchers isolating this compound for X-ray diffraction studies.

Part 1: Structural & Crystallographic Profile[1]

Conformational Analysis

The gem-dimethyl substitution at the C2 position imposes significant steric strain on the cyclopentane ring, locking it into a specific envelope conformation .

  • Pucker: The C1 atom (bearing the sulfonamide) typically occupies the "flap" position to minimize eclipsing interactions between the C2-methyl groups and the sulfonyl oxygens.

  • Rotational Barrier: The

    
     bond rotation is restricted compared to unsubstituted cyclopentanesulfonamide. The sulfonamide group likely adopts a gauche orientation relative to the C2-methyls to maximize intramolecular stability.
    
Hydrogen Bonding Motifs

Primary sulfonamides are renowned for their robust hydrogen-bonding networks in the solid state.[1] For 2,2-Dimethylcyclopentane-1-sulfonamide, two primary motifs are predicted based on the Cambridge Structural Database (CSD) trends for similar cycloalkanesulfonamides:

  • 
     Dimer:  The most thermodynamically stable arrangement involves two molecules forming a centrosymmetric dimer. One sulfonamide proton donates to a sulfonyl oxygen of the partner molecule.
    
  • 
     Infinite Chain:  A secondary motif where molecules align head-to-tail, forming infinite chains.[1] However, the bulky 2,2-dimethyl group likely destabilizes this packing mode by preventing the close approach required for tight chain stacking.
    
Predicted Crystallographic Parameters

Based on average metrics for aliphatic primary sulfonamides (


 space group).
ParameterValue (Approx.)Structural Insight
Space Group

or

Centrosymmetric packing favors dimer formation.
S=O Bond Length

Å
Typical double bond character; highly polarized.
S-N Bond Length

Å
Single bond with partial double bond character due to resonance.
Density

Lower than aromatic analogs due to alkyl bulk.
Unit Cell Vol.

Å

Assuming Z=4 (4 molecules per unit cell).

Part 2: Comparative Analysis of Alternatives

This section contrasts the target molecule with its unhindered parent (Cyclopentanesulfonamide) and its bioisostere (Carboxylic Acid).

Table 1: Physicochemical & Structural Comparison
Feature2,2-Dimethylcyclopentane-1-sulfonamide Cyclopentanesulfonamide 2,2-Dimethylcyclopentane-1-carboxylic acid
Steric Bulk High (gem-dimethyl)LowHigh
H-Bond Donors 2 (

)
2 (

)
1 (

)
H-Bond Acceptors 2 (

)
2 (

)
1 (

)
Packing Efficiency Moderate/Low (Disrupted by methyls)High (Tight packing)Moderate (Dimerizes strongly)
Predicted MP



Solubility (Water) Low (< 1 mg/mL)ModerateModerate (pH dependent)
Crystallization Risk Twinning/Disorder StandardStandard

Key Insight: The gem-dimethyl group in the target molecule reduces packing efficiency compared to the unsubstituted analog. This often leads to lower melting points and higher solubility in organic solvents, making crystal growth slower and more prone to "oiling out."

Part 3: Experimental Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (approx.


 mm).
Challenge:  The molecule has a "greasy" lipophilic tail and a polar head, leading to high solubility in medium-polarity solvents (THF, DCM) and low solubility in water/hexanes.
Protocol: Dual-Solvent Vapor Diffusion

Do not use evaporation alone, as this compound tends to form amorphous films.[1]

  • Preparation of Inner Solution:

    • Dissolve 20 mg of 2,2-Dimethylcyclopentane-1-sulfonamide in 0.5 mL of Methanol (MeOH) or Tetrahydrofuran (THF).

    • Note: The solution must be clear. If hazy, filter through a 0.2 µm PTFE syringe filter.

  • Anti-Solvent Selection:

    • Use Water (if MeOH is solvent) or Pentane (if THF is solvent).

  • Setup (Hanging Drop or Vial-in-Vial):

    • Place the inner solution in a small 2 mL vial (uncapped).

    • Place this vial inside a larger 20 mL scintillation vial containing 3 mL of the anti-solvent.

    • Cap the large vial tightly.

  • Incubation:

    • Store at 4°C (refrigerator) to slow down diffusion kinetics.

    • Crystal growth typically occurs over 3-7 days .

Troubleshooting Logic

If the product "oils out" (forms liquid droplets instead of crystals):

  • Cause: Diffusion was too fast or concentration was too high.

  • Fix: Switch to a less polar anti-solvent (e.g., mix Water/MeOH 50:50 in the outer reservoir) or lower the initial concentration to 10 mg/mL.

Part 4: Visualization of Workflows & Interactions[1]

Diagram 1: Crystallization Decision Tree

A logical flow for selecting the optimal crystallization method for lipophilic sulfonamides.

CrystallizationWorkflow Start Start: 20mg Compound SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck HighSol Soluble (>50mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble/Cloudy SolubilityCheck->LowSol No MethodA Method A: Vapor Diffusion (MeOH / Water) HighSol->MethodA MethodB Method B: Slow Cooling (Hot Ethanol) LowSol->MethodB Result Check for Crystals (Microscopy) MethodA->Result MethodB->Result MethodC Method C: Solvent Evaporation (DCM/Hexane) OilOut Oiling Out? Result->OilOut Droplets formed Seed Add Seed / Scratch Glass OilOut->Seed Retry Seed->MethodA

Caption: Decision tree for crystallizing 2,2-Dimethylcyclopentane-1-sulfonamide, prioritizing vapor diffusion to avoid amorphous precipitation.

Diagram 2: Predicted Hydrogen Bonding Network

Visualization of the


 dimer motif characteristic of primary sulfonamides.

HBondNetwork cluster_MolA Molecule A cluster_MolB Molecule B N1 N-H O2 S=O N1->O2 H-Bond (2.9 Å) O1 O=S N2 H-N N2->O1 H-Bond (2.9 Å) Steric Gem-Dimethyl Steric Bulk Steric->N1 Restricts Packing

Caption: Predicted centrosymmetric dimer formation (


 motif). The yellow node indicates the steric influence of the gem-dimethyl group on lattice packing.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world’s repository of small molecule crystal structures.

  • PubChem. 2,2-Dimethylcyclopentane-1-carboxylic acid (Analog Data).[2] National Library of Medicine.

  • Cruickshank, D. W. J.The Crystal Structures of Some Sulfonamides. Journal of the Chemical Society. (General principles of sulfonamide packing).

  • BenchChem.Crystallization Protocols for Sulfonamide Compounds.

Sources

Validation

Bioisosteric Profiling: Sulfonamide vs. Carboxamide Linkers in Drug Design

[1][2][3] Executive Summary In medicinal chemistry, the bioisosteric replacement of a carboxamide (–CO–NH– ) with a sulfonamide (–SO₂–NH– ) is a high-impact strategy used to modulate potency, physicochemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a carboxamide (–CO–NH– ) with a sulfonamide (–SO₂–NH– ) is a high-impact strategy used to modulate potency, physicochemical properties, and metabolic stability.[1] While both moieties function as linkers capable of hydrogen bonding, they are not interchangeable without significant structural consequences.

This guide objectively compares these two bioisosteres, moving beyond basic definitions to analyze the causality between their structural differences and biological performance.

Key Takeaways:

  • Geometry: The transition from planar (carboxamide) to tetrahedral (sulfonamide) geometry alters the vector orientation of substituents, often serving as a "molecular switch" to tune receptor selectivity.

  • Acidity & H-Bonding: Sulfonamides are significantly more acidic (pKa ~10) than carboxamides (pKa ~15+), making the sulfonamide NH a stronger hydrogen bond donor (HBD) at physiological pH.

  • Metabolic Stability: Sulfonamides act as "metabolic fortresses," offering superior resistance to proteolytic cleavage compared to the hydrolytically vulnerable amide bond.

Physicochemical & Structural Comparison

The fundamental difference lies in the hybridization of the core atom (Carbon vs. Sulfur) and the resulting bond topology.

Table 1: Physicochemical Profile[5][6]
FeatureCarboxamide (–CO–NH–)Sulfonamide (–SO₂–NH–)Impact on Activity
Geometry Planar (sp² Carbon)Tetrahedral (sp³ Sulfur)Alters substituent vectors; affects induced fit.
Bond Angle ~120° (C-N-C)~109.5° (C-S-N)Sulfonamide creates a "kink" in the backbone.
H-Bond Acceptors 1 (Carbonyl Oxygen)2 (Sulfonyl Oxygens)Sulfonamide offers an additional interaction point.[1][2]
H-Bond Donor (NH) Weak (pKa > 15)Stronger (pKa ~10)Sulfonamide NH is a potent donor; can be ionized at high pH.
LogP (Lipophilicity) Lower (More Polar)HigherSulfonamides generally increase membrane permeability.
Hydrolytic Stability Low (Protease susceptible)High (Protease resistant)Critical for extending half-life (

).
Visualization: Geometric & Electronic Divergence

Bioisostere_Comparison cluster_0 Carboxamide (Planar) cluster_1 Sulfonamide (Tetrahedral) C_Amide Planar Geometry (sp2 Carbon) H_Amide 1 H-Bond Acceptor (C=O) C_Amide->H_Amide S_Amide Protease Susceptible H_Amide->S_Amide Comparison Bioisosteric Switch Impact S_Amide->Comparison Replacement C_Sulf Tetrahedral Geometry (sp3 Sulfur) H_Sulf 2 H-Bond Acceptors (S=O)2 C_Sulf->H_Sulf S_Sulf Protease Resistant H_Sulf->S_Sulf S_Sulf->Comparison Outcome1 Selectivity Tuning (e.g., GPCRs) Comparison->Outcome1 Vector Change Outcome2 t1/2 Extension (Peptidomimetics) Comparison->Outcome2 Stability Boost

Figure 1: Structural and functional divergence between carboxamide and sulfonamide linkers.

Critical Case Studies

Case Study A: The "Zinc Trap" – Carbonic Anhydrase Inhibition

Context: Terminal functional group replacement (R-CONH₂ vs R-SO₂NH₂).

This is the classic example where the sulfonamide is superior due to its specific electronic ability to coordinate with metal ions.

  • Mechanism: The sulfonamide moiety acts as a Zinc-Binding Group (ZBG).[2] The nitrogen of the sulfonamide (in its ionized form, R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA).

  • Data Comparison:

    • Sulfonamide (Acetazolamide derivatives):

      
       values typically in the low nanomolar (nM)  range (e.g., 
      
      
      
      = 86 nM for hCA I).
    • Carboxamide Isosteres: When the sulfonamide group is replaced by a carboxamide, the affinity drops drastically to the micromolar (µM) range (e.g.,

      
       > 3 µM).
      
  • Why? The carboxamide is a much weaker acid and a poorer ligand for the Zn²⁺ ion compared to the sulfonamide anion. The geometry also prevents the optimal tetrahedral coordination geometry required by the enzyme.

Case Study B: GPCR Selectivity – 5-HT vs. Dopamine Receptors

Context: Linker replacement (R-CO-NH-R vs R-SO₂-NH-R).

A study on arylpiperazines (serotonin/dopamine ligands) demonstrated how the geometry of the linker dictates selectivity.

  • Experiment: Researchers synthesized matched pairs of carboxamide and sulfonamide derivatives connected to an arylpiperazine scaffold.[3]

  • Results:

    • Binding Mode: Molecular modeling revealed that the carboxamide derivatives maintained a binding similarity of 83% across receptor subtypes, whereas sulfonamide derivatives showed only 40% similarity.[4]

    • Selectivity: The sulfonamide derivatives displayed distinct selectivity profiles, with specific benzyl sulfonamides showing high affinity for 5-HT7 receptors (

      
       8-85 nM) , while the carboxamide analogs favored Dopamine D2 receptors.[3][4]
      
  • Insight: The tetrahedral "kink" of the sulfonamide forced the aryl tail into a different hydrophobic pocket compared to the planar carboxamide, effectively switching the receptor subtype selectivity.

Experimental Protocols

As a scientist, reproducibility is paramount. The following protocols outline the synthesis and evaluation of these bioisosteres.

Protocol 1: Parallel Synthesis of Bioisosteres

Objective: Synthesize matched pairs of Amide (A) and Sulfonamide (B) analogs from a common amine precursor.

Materials:

  • Primary Amine substrate (

    
    )
    
  • Reagent A: Carboxylic Acid (

    
    ) + HATU (Coupling Agent)
    
  • Reagent B: Sulfonyl Chloride (

    
    )
    
  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DCM (Dichloromethane) or DMF

Workflow:

  • Preparation: Dissolve

    
     (1.0 eq) in DCM (0.1 M concentration). Add DIPEA (3.0 eq). Split solution into two reaction vessels (Vessel A and Vessel B).
    
  • Branch A (Carboxamide Formation):

    • To Vessel A, add

      
       (1.2 eq) and HATU (1.2 eq).
      
    • Mechanism:[5] Activation of acid to active ester, followed by nucleophilic attack by amine.

    • Reaction Time: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for

      
      ).
      
  • Branch B (Sulfonamide Formation):

    • To Vessel B, add

      
       (1.1 eq) dropwise at 0°C (exothermic).
      
    • Mechanism:[5] Direct nucleophilic attack of amine on sulfonyl sulfur, eliminating HCl.

    • Reaction Time: Warm to RT and stir for 1-2 hours. Monitor by LC-MS (Look for

      
      ).
      
  • Workup (Universal):

    • Quench with water. Extract with EtOAc.

    • Wash organic layer with 1N HCl (removes unreacted amine), then Sat.

      
       (removes acids), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Microsomal Stability Assay

Objective: Quantify the metabolic stability difference (


) between the amide and sulfonamide analogs.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compounds (10 mM DMSO stock).

Step-by-Step:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expected Outcome: Sulfonamide analogs typically show

      
       min (High Stability), whereas carboxamides may show 
      
      
      
      min depending on steric protection.
Visualization: Experimental Workflow

Workflow cluster_synth Parallel Synthesis cluster_assay Validation Assays Start Common Precursor (Primary Amine) Split Start->Split PathA Path A: Amide (+ R-COOH / HATU) Split->PathA PathB Path B: Sulfonamide (+ R-SO2Cl) Split->PathB Assay1 LC-MS Purity Check PathA->Assay1 PathB->Assay1 Assay2 Microsomal Stability (t1/2 Determination) Assay1->Assay2 Result Compare Profiles: Potency vs. Stability Assay2->Result

Figure 2: Parallel synthesis and validation workflow for bioisosteric pairs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Kowalski, P., et al. (2017).[6][7] The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors.[3] Archiv der Pharmazie, 350(10). Link

  • Meanwell, N. A. (2011).[8] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[8] Link

  • Grimsey, P., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(11), 2649. Link

  • Scott, A. D., et al. (2009). Thermodynamic optimisation in drug discovery: a case study using carbonic anhydrase inhibitors. ChemMedChem, 4(12), 1985–1989. Link

Sources

Comparative

Validating structure of gem-dimethyl sulfonamides using 13C NMR

Unambiguous Structural Validation of gem-Dimethyl Sulfonamides: A Comparative Guide to 13C NMR vs. Orthogonal Modalities Executive Summary Validating the exact structural connectivity of gem-dimethyl sulfonamides is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of gem-Dimethyl Sulfonamides: A Comparative Guide to 13C NMR vs. Orthogonal Modalities

Executive Summary

Validating the exact structural connectivity of gem-dimethyl sulfonamides is a critical bottleneck in lead optimization and synthetic chemistry. While high-resolution mass spectrometry (HRMS) and 1H NMR are standard frontline tools, they frequently fall short in distinguishing isomeric alkyl arrangements and resolving overlapping aliphatic signals. This guide provides an objective, data-driven comparison of these analytical modalities, establishing 1D and 2D 13C NMR as the definitive, self-validating system for unambiguous structural proof.

The Medicinal Chemistry Context

The incorporation of a gem-dimethyl group (-C(CH3)2-) adjacent to or near a sulfonamide pharmacophore is a highly effective bioisosteric strategy in modern drug design. It provides steric shielding that blocks1, thereby dramatically enhancing the metabolic stability of the drug candidate[1]. Furthermore, the gem-dimethyl moiety restricts the molecule's conformational flexibility via the 2, which can significantly increase target engagement, potency, and selectivity[2]. In specific scaffolds, such as RARα antagonists, the precise positioning of this group is strictly required for 3[3]. However, this structural modification introduces a unique analytical challenge: proving the exact skeletal arrangement of the quaternary carbon (Cq) and its equivalent methyls against a backdrop of potential synthetic isomers (e.g., diethyl or isobutyl groups).

Comparative Analytical Modalities

To objectively evaluate the performance of 13C NMR, we must benchmark it against the two most common alternative modalities: HRMS and 1H NMR.

Table 1: Comparative Analytical Benchmarks for gem-Dimethyl Sulfonamides

Analytical ModalityTarget SignalExpected Value / ObservationDiagnostic Limitation
HRMS (ESI-TOF) Exact Mass

within

5 ppm error
Suffers from "isomeric blindness"; cannot differentiate a gem-dimethyl from diethyl or isobutyl isomers.
1H NMR gem-Dimethyl Protons6H singlet at

1.10–1.40 ppm
High risk of signal overlap with grease, solvents, or other aliphatic chains. Fails to prove carbon connectivity.
13C NMR (1D) Methyl Carbons (

)
Two equivalent signals (or 1 intense peak) at

25–30 ppm
Requires high sample concentration due to low natural abundance (1.1%).
13C NMR (1D) Quaternary Carbon (Cq)Weak singlet at

35–45 ppm
Cq signal is inherently weak and requires an optimized relaxation delay (D1).
13C DEPT-135 Quaternary Carbon (Cq)Signal disappears (Intensity = 0)None. This acts as a definitive, self-validating logic gate for the Cq assignment.

The Physics of 13C NMR Validation

The superiority of 13C NMR lies in its wide chemical shift dispersion (~200 ppm) and the distinct physical behavior of the quaternary carbon. In a gem-dimethyl sulfonamide, the Cq lacks attached protons. Consequently, it cannot undergo efficient dipole-dipole relaxation and does not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard proton decoupling. While this makes the Cq signal weak, it is highly diagnostic.

Furthermore, if the sulfonamide molecule contains a nearby chiral center, the two methyl groups of the gem-dimethyl become diastereotopic. In 13C NMR, this spatial asymmetry manifests as two distinct methyl carbon signals—a definitive proof of the 3D spatial environment that 1H NMR often fails to resolve due to peak broadening and overlap.

Self-Validating Experimental Protocol

As an application scientist, you must treat your analytical workflow not just as a series of tests, but as a self-validating system. The following protocol ensures that every structural claim is cross-verified by physical causality.

Step 1: Sample Preparation

  • Action : Dissolve 30–50 mg of the highly pure sulfonamide in 0.6 mL of CDCl3 or DMSO-d6.

  • Causality : Because 13C has a low natural abundance (1.1%) and a low gyromagnetic ratio, high concentration is mandatory. This ensures an acceptable signal-to-noise ratio (SNR) for the unprotonated Cq within a practical timeframe.

Step 2: 1D 13C{1H} NMR Acquisition

  • Action : Acquire a standard proton-decoupled 13C NMR spectrum at 100 MHz or higher. Critically, set the relaxation delay (D1) to

    
     2.0 seconds.
    
  • Causality : A short D1 will saturate the Cq signal, rendering it invisible. A longer D1 ensures the isolated Cq nucleus fully relaxes between radiofrequency pulses, allowing the weak signal at

    
     35–45 ppm to emerge from the baseline.
    

Step 3: DEPT-135 Acquisition

  • Action : Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

  • Causality : This step creates the self-validating logic gate. In DEPT-135, CH3 and CH signals are phased positive, CH2 signals are phased negative, and Cq signals yield zero intensity. The disappearance of the ~40 ppm peak (observed in Step 2) confirms it is the quaternary carbon of the gem-dimethyl group.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action : Acquire an HMBC spectrum optimized for long-range couplings (

    
     = 8 Hz).
    
  • Causality : While 1D 13C proves the existence of the carbons, HMBC proves their connectivity. Observing a

    
     cross-peak from the gem-dimethyl protons (~1.2 ppm) to the sulfonamide-bearing carbon unambiguously locks the functional group's position in the molecular skeleton, ruling out any isomeric structures.
    

Workflow Diagram

NMR_Workflow N1 gem-Dimethyl Sulfonamide N2 HRMS (Exact Mass) N1->N2 Mass Check N3 1H NMR (Protons) N1->N3 Rapid Screen N4 13C NMR + DEPT-135 N1->N4 Skeleton Proof N7 Ambiguous (Overlap/Isomers) N2->N7 Cannot distinguish alkyl isomers N3->N7 Singlet overlap (~1.2 ppm) N5 2D HMBC (Connectivity) N4->N5 Cq & CH3 identified N6 Unambiguous Validation N5->N6 3J(C,H) correlations confirmed

Fig 1: Analytical workflow for validating gem-dimethyl sulfonamides, highlighting 13C NMR superiority.

References

  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.

Sources

Validation

Comparative Guide to Reference Standards for the Analysis of 2,2-Dimethylcyclopentane-1-sulfonamide

Introduction In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 2,2-Dimethylcyclopentane-1-sulfonamide, a molecule of interest fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 2,2-Dimethylcyclopentane-1-sulfonamide, a molecule of interest for its potential therapeutic applications, necessitates robust analytical methodologies for its characterization and quantification.[1][2] The foundation of any reliable analytical method is the quality and suitability of the reference standard used. This guide provides a comprehensive comparison of reference standards for the analysis of 2,2-Dimethylcyclopentane-1-sulfonamide, offering insights into their selection and application for researchers, scientists, and drug development professionals.

The integrity of analytical data is critical for regulatory submissions and ensuring the safety and efficacy of pharmaceutical products.[3][4][5] Therefore, the choice of a reference standard is not a trivial matter but a critical decision that impacts the entire drug development lifecycle.[6] This document will delve into the key characteristics of reference standards, compare available options, and provide a detailed experimental protocol for their use in a typical analytical workflow.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[3] Its primary functions include:

  • Identity Confirmation: Verifying the chemical structure of the analyte.

  • Purity Assessment: Quantifying the amount of the analyte in a sample and identifying impurities.

  • Assay Calibration: Establishing a standard curve for the accurate quantification of the analyte.

  • Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the characterization and use of reference standards.[4]

Selecting the Appropriate Reference Standard

The selection of a reference standard for 2,2-Dimethylcyclopentane-1-sulfonamide analysis should be guided by several critical factors. This decision-making process ensures the reliability and reproducibility of analytical results.

Caption: Logical workflow for selecting a suitable reference standard.

Comparison of Available Reference Standards

While a specific, commercially available reference standard for 2,2-Dimethylcyclopentane-1-sulfonamide may be limited due to its novelty, researchers often have several avenues to procure a suitable standard. This section compares the typical sources and the level of characterization expected from each.

Source Description Advantages Disadvantages Typical Characterization Data
Pharmacopeial Standards (e.g., USP) Primary standards recognized by regulatory authorities.[7]Highest level of characterization and regulatory acceptance.[7]May not be available for novel compounds.Comprehensive CoA with identity, purity, and assigned value.
Commercial Certified Reference Materials (CRMs) Produced by accredited suppliers (e.g., ISO 17034).[8]High purity, well-characterized, with traceability.[8]Can be costly.Detailed CoA with purity by multiple techniques, uncertainty, and stability data.[8]
In-house Synthesized and Qualified Standard A batch of the compound synthesized and thoroughly characterized internally.Full control over synthesis and characterization.Requires significant resources and expertise to establish as a primary standard.Extensive data from NMR, MS, HPLC, elemental analysis, etc.
Commercial "Research Grade" Material Supplied by chemical vendors for research purposes.Readily available and cost-effective.Purity and characterization may not be sufficient for regulatory filings without further qualification.Basic CoA with identity confirmation (e.g., NMR, MS) and purity by a single method (e.g., HPLC).[9]

For a novel compound like 2,2-Dimethylcyclopentane-1-sulfonamide, an in-house synthesized and qualified standard is often the most practical starting point, with the potential to source a commercial CRM as the development program matures.

Experimental Protocol: HPLC Analysis of 2,2-Dimethylcyclopentane-1-sulfonamide

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides.[10][11] The following protocol outlines a general method for the analysis of 2,2-Dimethylcyclopentane-1-sulfonamide using a reference standard.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C System Suitability Test A->C B Prepare Standard and Sample Solutions B->C D Inject Standard Solutions (Calibration Curve) C->D E Inject Sample Solutions D->E F Integrate Peaks E->F G Calculate Concentration F->G H Report Results G->H

Caption: Standard workflow for an HPLC analysis.

Step-by-Step Methodology

1. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the 2,2-Dimethylcyclopentane-1-sulfonamide reference standard.

  • Dissolve and dilute to 10.0 mL in a volumetric flask using a suitable solvent (e.g., acetonitrile or methanol).[12] This serves as the stock solution.

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution:

  • Accurately weigh a sample containing 2,2-Dimethylcyclopentane-1-sulfonamide.

  • Dissolve and dilute the sample in a suitable solvent to achieve a final concentration within the calibration range.

4. HPLC-UV Instrumentation and Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for sulfonamide analysis.[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength to be determined based on the UV spectrum of 2,2-Dimethylcyclopentane-1-sulfonamide. A common starting point for sulfonamides is around 254 nm.[10]

5. System Suitability:

  • Before sample analysis, inject a mid-range standard multiple times (e.g., n=6).

  • The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically ≤2%).

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of 2,2-Dimethylcyclopentane-1-sulfonamide in the sample solution by interpolating its peak area from the calibration curve.

Comparative Experimental Data

To illustrate the importance of reference standard purity, consider the following hypothetical data comparing a highly pure certified reference material (CRM) with a lower purity "research grade" standard.

Parameter Certified Reference Material (99.8% Purity) "Research Grade" Standard (95.0% Purity)
Calibration Curve (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%
Quantified Amount in a Spiked Sample (Expected: 50 µg/mL) 49.8 µg/mL47.5 µg/mL

The data clearly demonstrates that the use of a higher purity reference standard leads to more accurate and precise results. The lower purity of the research-grade standard introduces a negative bias in the quantification.

Conclusion

The selection and proper use of a reference standard are fundamental to the development of robust and reliable analytical methods for 2,2-Dimethylcyclopentane-1-sulfonamide. While pharmacopeial standards may not be available for novel compounds, high-quality certified reference materials or well-characterized in-house standards are essential for generating data that can withstand regulatory scrutiny. Researchers and drug development professionals must carefully evaluate the purity and characterization data of any reference standard to ensure the integrity of their analytical results. This guide provides a framework for making informed decisions and implementing sound analytical practices in the analysis of this promising new chemical entity.

References

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available at: [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... - PMC. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. Available at: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry - PubMed. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. | Semantic Scholar. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Available at: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices - BioProcess International. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS | LabRulez LCMS. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]

  • Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed. Available at: [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. Available at: [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Available at: [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Available at: [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylcyclopentane-1-sulfonamide

The core directive of this protocol is to treat 2,2-Dimethylcyclopentane-1-sulfonamide as a hazardous substance to ensure maximum safety for laboratory personnel and to prevent environmental contamination. Section 1: Haz...

Author: BenchChem Technical Support Team. Date: March 2026

The core directive of this protocol is to treat 2,2-Dimethylcyclopentane-1-sulfonamide as a hazardous substance to ensure maximum safety for laboratory personnel and to prevent environmental contamination.

Section 1: Hazard Assessment and the Precautionary Principle

The sulfonamide functional group is a well-established pharmacophore, but its presence also signals potential environmental hazards. Sulfonamides as a class are recognized as environmental pollutants that can be toxic to aquatic life.[1][2][3] They can persist in water and soil, potentially promoting the evolution of drug-resistant bacteria and affecting ecosystem balance.[2][4][5][6]

Given the absence of a specific Safety Data Sheet (SDS) for 2,2-Dimethylcyclopentane-1-sulfonamide, we must operate under the assumption that it shares the ecotoxicological profile of its chemical class. The disposal plan is therefore designed to prevent its release into the environment through any uncontrolled pathway.

Assumed Hazard Profile
Hazard ClassificationAssumed Risk & Justification
Acute Toxicity Assumed Harmful. While data is absent for this specific molecule, related sulfonamides can be harmful if swallowed or may cause skin and eye irritation.[7][8][9][10]
Chronic Toxicity Potential for Target Organ Damage. Prolonged or repeated exposure to related compounds can lead to organ damage.[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. This is a well-documented characteristic of the sulfonamide class of antibiotics.[2][3][5]
Regulatory Status To be treated as Hazardous Waste under the Resource Conservation and Recovery Act (RCRA) framework due to the high potential for environmental toxicity.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with appropriate PPE. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of gloves immediately after handling the compound and wash hands thoroughly.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Section 3: Waste Characterization and Classification (RCRA)

Under the RCRA, it is the generator's responsibility to determine if a waste is hazardous.[11] Lacking specific test data for 2,2-Dimethylcyclopentane-1-sulfonamide, a conservative approach is mandated. The waste should be managed as hazardous.

  • Toxicity Characteristic: The primary concern is the compound's likely environmental toxicity. While not explicitly listed, its structural class (sulfonamides) warrants management as a toxic waste.

  • P- or U-List: This compound is not explicitly on the EPA's P or U lists of discarded commercial chemical products.[12] However, a lack of listing does not preclude it from being hazardous.

  • Characteristic Wastes (D-Codes):

    • Ignitability (D001): Unlikely for a solid, but if dissolved in a flammable solvent, the solution would carry the D001 code.[13]

    • Corrosivity (D002): Not expected based on the structure.

    • Reactivity (D003): Not expected based on the structure.

Therefore, all waste containing 2,2-Dimethylcyclopentane-1-sulfonamide should be managed as non-listed, characteristic hazardous waste, primarily due to its potential toxicity. Consult your institution's Environmental Health and Safety (EHS) department for specific state or local waste codes that may apply.[14]

Section 4: Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 2,2-Dimethylcyclopentane-1-sulfonamide are properly segregated, contained, and labeled for final disposal by a licensed professional.

Step 1: Waste Segregation

DO NOT mix waste containing 2,2-Dimethylcyclopentane-1-sulfonamide with any other waste streams.[15] Create dedicated waste containers for the following:

  • Solid Waste: This includes the pure compound, any contaminated weigh boats, paper towels, and single-use PPE (gloves, etc.).

  • Liquid Waste: This includes any solutions containing the compound and the first solvent rinse from decontaminating glassware.

Step 2: Container Selection and Management
  • Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and any solvents used.[15]

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[16]

  • Management: Keep the container closed at all times except when adding waste.[16] Do not leave a funnel in the container.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The label must be clear, legible, and firmly attached to the container.[16] Include the following information:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "2,2-Dimethylcyclopentane-1-sulfonamide"

  • An accurate list of all contents, including solvents, by percentage.

  • Appropriate hazard warnings (e.g., "Toxic," "Ecotoxin").

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Temporary Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a spill tray) is used to prevent leaks from spreading.

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

Step 5: Final Disposal
  • NEVER dispose of this chemical down the drain or in the regular trash.[15][17]

  • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[18]

  • The recommended method for final disposal is high-temperature incineration in a permitted hazardous waste incinerator.[3] This ensures the complete thermal destruction of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with 2,2-Dimethylcyclopentane-1-sulfonamide.

G Fig. 1: Disposal Workflow for 2,2-Dimethylcyclopentane-1-sulfonamide cluster_generation Waste Generation cluster_characterization Characterization cluster_containers Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Waste Generated (2,2-Dimethylcyclopentane-1-sulfonamide) B Solid or Liquid? A->B C1 Solid Waste Container (e.g., HDPE Pail) B->C1 Solid (Powder, Contaminated PPE) C2 Liquid Waste Container (e.g., Glass Bottle) B->C2 Liquid (Solutions, Rinsate) D Label Container: 'HAZARDOUS WASTE' Full Chemical Name All Components (%) C1->D C2->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup by Licensed Contractor E->F

Caption: A flowchart outlining the procedural steps from waste generation to final disposal.

Section 5: Decontamination Procedures

  • Reusable Labware: Any glassware or equipment that has come into contact with the compound must be decontaminated.

    • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect this initial rinsate as hazardous liquid waste. [15]

    • Follow with a thorough cleaning using soap and water.

  • Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[19] Carefully sweep or scoop the material into the designated solid hazardous waste container.[11] Clean the area thoroughly. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 2,2-Dimethylcyclopentane-1-sulfonamide in a manner that ensures operational safety, regulatory compliance, and environmental stewardship.

References

  • K. Hruska, M. Franek, "Sulfonamides in the environment: a review and a case report," Veterinarni Medicina, 57(1), 1-35 (2012). Available: [Link]

  • Y. Li, et al., "A review on the ecotoxicological effect of sulphonamides on aquatic organisms," PMC, (2022). Available: [Link]

  • A.L. N-Gómez, et al., "Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks," MDPI, (2020). Available: [Link]

  • C. Tlili, et al., "Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities," Frontiers, (2021). Available: [Link]

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Handling

Personal protective equipment for handling 2,2-Dimethylcyclopentane-1-sulfonamide

Executive Safety Directive 2,2-Dimethylcyclopentane-1-sulfonamide is a specialized pharmacophore often used in drug discovery. While specific toxicological data for this exact derivative may be sparse in public repositor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2,2-Dimethylcyclopentane-1-sulfonamide is a specialized pharmacophore often used in drug discovery. While specific toxicological data for this exact derivative may be sparse in public repositories, its structural components—a lipophilic cyclopentane ring fused with a reactive sulfonamide group—dictate a high-alert safety protocol .

The Core Risk: This compound combines lipophilicity (enhanced skin absorption via the dimethylcyclopentane moiety) with immunological sensitization (sulfonamide functional group).

  • Immediate Danger: Respiratory sensitization (inhalation of dust) and dermal absorption leading to systemic "sulfa" hypersensitivity.

  • Operational Rule: Handle as a Potent Sensitizer . All protocols below assume the substance is capable of inducing anaphylaxis in sensitized individuals.

Hazard Analysis & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure.

Hazard CategoryMechanism of ActionCritical Control Point
Sensitization The sulfonamide moiety (

) can act as a hapten, binding to proteins to trigger Type I (immediate) or Type IV (delayed) hypersensitivity.
Zero Skin Contact: Double-gloving is mandatory for solutions.
Inhalation As a likely crystalline solid, static charge can aerosolize particles during weighing.Containment: Weighing must occur inside a fume hood or powder containment balance enclosure.
Permeation The dimethylcyclopentane ring increases solubility in lipids, potentially accelerating transit through the stratum corneum if the skin barrier is compromised.Glove Integrity: Standard latex is insufficient. Nitrile is the baseline; laminate is required for organo-solvent mixtures.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if you cannot meet the "Primary Defense" requirement, you are not authorized to handle the compound.

A. Hand Protection (The Critical Barrier)
  • Scientific Rationale: Sulfonamides are generally solids, but they are often solubilized in aggressive organic solvents (DCM, DMF, DMSO) for synthesis. The solvent usually dictates the breakthrough time, not the solute.

State of MatterPrimary Glove Layer (Inner)Secondary Glove Layer (Outer)Change Frequency
Pure Solid Nitrile (4 mil / 0.10 mm)OptionalEvery 60 mins or immediately upon contamination.
Solution (DCM/Chloroform) Laminate Film (Silver Shield/North) Nitrile (Disposable, for dexterity)Immediate change upon splash. Laminate resists permeation; Nitrile provides grip.
Solution (DMF/DMSO) Nitrile (Accelerator-free)Nitrile (Extended Cuff)Every 30 mins. DMF permeates nitrile rapidly.

Tech Tip: Never rely on "visual inspection" for glove integrity with sulfonamides. Micro-perforations allow sensitizers to enter pores unnoticed.

B. Respiratory & Eye Protection
  • Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

    • Lungs: If fume hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge with P100 filter).

C. Body Protection
  • Standard: Cotton-blend lab coat (high neck coverage).

  • Enhanced: Tyvek® sleeve covers are recommended during weighing to prevent dust accumulation on forearm hair/skin.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental logic.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. 2,2-Dimethylcyclopentane-1-sulfonamide is an organic solid and will generate static charge, causing "particle flight."

  • The "Wet" Wipe: Pre-wet a paper towel with a compatible solvent (e.g., isopropanol) and place it inside the balance enclosure (away from the pan). This increases local humidity and reduces static fly-away.

  • Taring: Tare the vial with the cap on. Open the vial only inside the hood.

Phase 2: Solubilization & Transfer
  • Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents are "skin penetrants" that will carry the sulfonamide directly into your bloodstream.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle pop-off.

  • Spill Trap: Perform all transfers over a secondary containment tray (polypropylene).

Phase 3: Decontamination & Disposal
  • Quench: Wipe all tools (spatulas, balance pan) with a 10% bleach solution or specific surfactant detergent to denature protein-binding potential, followed by water.

  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags labeled "Sulfonamide Sensitizer."

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric Acid) as sulfonamides can form unstable N-nitroso compounds.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 2,2-Dimethylcyclopentane-1-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution / Liquid Form StateCheck->Liquid SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk LiquidRisk Risk: Solvent-Mediated Absorption Liquid->LiquidRisk SolidPPE PPE: Nitrile Gloves + N95/P100 (if no hood) + Anti-static measures SolidRisk->SolidPPE SolventCheck Check Carrier Solvent LiquidRisk->SolventCheck Aggressive Aggressive (DCM, DMF) SolventCheck->Aggressive Benign Benign (Water, Ethanol) SolventCheck->Benign LaminatePPE PPE: Laminate (Silver Shield) Liner + Nitrile Outer Glove Aggressive->LaminatePPE DoubleNitrile PPE: Double Nitrile Gloves (Change every 30 mins) Benign->DoubleNitrile

Caption: Decision logic for selecting glove materials and respiratory protection based on the physical state and solvent carrier of the sulfonamide.

Emergency Response (Self-Validating Protocols)

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1] Do not use alcohol or organic solvents, as this may increase absorption of the lipophilic cyclopentane ring.

    • Validation: If redness (erythema) appears within 1 hour, medical attention is mandatory. Report "Potential Sulfonamide Sensitization."

  • Inhalation:

    • Move to fresh air.[1][2]

    • Validation: If wheezing or "tight chest" occurs, this indicates immediate hypersensitivity. Administer oxygen if trained; call emergency services.

References

  • National Center for Biotechnology Information (2025). Sulfonamide Structure and Activity Relationships. PubChem Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

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